molecular formula C30H42N4O4S B15543492 (S,R,S)-AHPC-CO-C-cyclohexane

(S,R,S)-AHPC-CO-C-cyclohexane

Número de catálogo: B15543492
Peso molecular: 554.7 g/mol
Clave InChI: YCTQBQRSFGVCDE-ONBPZOJHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S,R,S)-AHPC-CO-C-cyclohexane is a useful research compound. Its molecular formula is C30H42N4O4S and its molecular weight is 554.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C30H42N4O4S

Peso molecular

554.7 g/mol

Nombre IUPAC

(2S,4R)-1-[(2S)-2-[(2-cyclohexylacetyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C30H42N4O4S/c1-19-26(39-18-32-19)22-12-10-21(11-13-22)16-31-28(37)24-15-23(35)17-34(24)29(38)27(30(2,3)4)33-25(36)14-20-8-6-5-7-9-20/h10-13,18,20,23-24,27,35H,5-9,14-17H2,1-4H3,(H,31,37)(H,33,36)/t23-,24+,27-/m1/s1

Clave InChI

YCTQBQRSFGVCDE-ONBPZOJHSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action for (S,R,S)-AHPC-CO-C-cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-CO-C-cyclohexane is a key chemical entity in the field of targeted protein degradation. It is not an active therapeutic agent in itself, but rather a sophisticated building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule comprises the (S,R,S)-AHPC core, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a cyclohexane-based linker. The fundamental mechanism of action of any PROTAC derived from this conjugate involves the recruitment of the VHL E3 ligase to a specific protein of interest, thereby inducing its ubiquitination and subsequent degradation by the proteasome. This guide provides a detailed exploration of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug discovery and development.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The (S,R,S)-AHPC moiety of the conjugate is the functional component that dictates the mechanism of action. It acts as a molecular "hook" that engages the von Hippel-Lindau (VHL) protein, which is the substrate recognition component of the VHL-Cullin-RING E3 ubiquitin ligase complex.[1] In the context of a PROTAC, this VHL ligand is connected via the linker (in this case, -CO-C-cyclohexane) to another ligand that binds to a specific protein of interest (POI).

The PROTAC molecule, therefore, acts as a bridge, bringing the VHL E3 ligase into close proximity with the POI. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, a cellular machinery responsible for degrading proteins. The proteasome then degrades the tagged POI into small peptides, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded and can continue to facilitate the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation PROTAC (S,R,S)-AHPC-Linker-POI_Ligand (PROTAC) VHL VHL E3 Ligase PROTAC->VHL Binds via (S,R,S)-AHPC POI Protein of Interest (POI) PROTAC->POI Binds via POI Ligand E1 E1 Ubiquitin-activating Enzyme PolyUb Polyubiquitin Chain POI->PolyUb Polyubiquitination E2 E2 Ubiquitin-conjugating Enzyme E1->E2 Ub Transfer E2->POI Ub Transfer (facilitated by VHL) Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Data: Binding Affinity of the VHL Ligand

LigandTargetAssayAffinity (Kd)Affinity (Ki)Reference
VH032VHL E3 LigaseNot Specified185 nM-[2][3]
VH032 amineVHL E3 LigaseTR-FRET-5.7 µM[4]
VH298VHL E3 LigaseNot Specified80-90 nM-[3]

Experimental Protocols

Characterizing the mechanism of action of a PROTAC derived from this compound involves a series of in vitro and cellular assays.

VHL Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the binding affinity of the VHL ligand component of the PROTAC to the VHL protein. It is a competitive binding assay.

Principle: A fluorescently labeled VHL ligand (tracer) and a Europium cryptate-labeled anti-tag antibody that binds to a tagged VHL protein complex are used. When the tracer binds to VHL, FRET occurs between the Europium donor and the fluorescent acceptor on the tracer. A PROTAC containing the (S,R,S)-AHPC moiety will compete with the tracer for binding to VHL, leading to a decrease in the FRET signal in a dose-dependent manner.[5]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test PROTAC in the assay buffer.

    • Dilute the tagged VHL protein complex and the fluorescently labeled VHL ligand (tracer) in the assay buffer.

    • Dilute the Europium cryptate-labeled anti-tag antibody in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted test PROTAC or control to the wells of a low-volume 384-well plate.

    • Add 5 µL of the diluted tagged VHL protein complex to each well.

    • Add 10 µL of a pre-mixed solution of the fluorescently labeled VHL ligand and the Europium cryptate-labeled anti-tag antibody to all wells.[6]

  • Incubation and Measurement:

    • Seal the plate and incubate for 1 hour at room temperature.[6]

    • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor signal / donor signal).

    • Plot the HTRF ratio against the concentration of the test PROTAC to generate a dose-response curve and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Cellular Protein Degradation Assay (Western Blot)

This is a fundamental assay to confirm that the PROTAC induces the degradation of the target protein in a cellular context.

Principle: Cells are treated with the PROTAC, and the total protein is extracted. Western blotting is then used to quantify the levels of the POI, with a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A decrease in the band intensity of the POI indicates degradation.[7]

Detailed Protocol:

  • Cell Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (typically from low nM to high µM) for a specified period (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., DMSO).[7]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[7]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an ECL substrate.[8]

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify the band intensities. Normalize the POI band intensity to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7]

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Immunoblotting cluster_3 Data Analysis A Plate Cells B PROTAC Treatment (Dose-response & Time-course) A->B C Cell Lysis B->C D Quantify Protein (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF membrane) E->F G Blocking F->G H Primary Antibody Incubation (anti-POI, anti-loading control) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Densitometry J->K L Normalization to Loading Control K->L M Calculate DC50 & Dmax L->M

Western blot experimental workflow.
In Vitro Ubiquitination Assay

This assay provides direct evidence that the PROTAC facilitates the ubiquitination of the POI by the VHL E3 ligase complex.

Principle: Purified components of the ubiquitination machinery (E1, E2, VHL complex, ubiquitin) are incubated with the POI and the PROTAC. The reaction is then analyzed by Western blot to detect the appearance of higher molecular weight bands corresponding to ubiquitinated POI.[9][10]

Detailed Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in a reaction buffer:

      • E1 ubiquitin-activating enzyme

      • E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

      • Recombinant VHL-ElonginB-ElonginC (VBC) complex

      • Recombinant POI

      • Ubiquitin

      • ATP

      • Test PROTAC or vehicle control

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Analysis:

    • Stop the reaction by adding Laemmli sample buffer and boiling.

    • Analyze the reaction products by SDS-PAGE and Western blot, using an antibody against the POI.

    • The formation of a ladder of higher molecular weight bands in the presence of the PROTAC indicates polyubiquitination.

Conclusion

This compound is a valuable chemical tool for the development of VHL-recruiting PROTACs. Its mechanism of action is intrinsically linked to the function of the resulting PROTAC, which hijacks the cellular ubiquitin-proteasome system to induce the degradation of a specific protein of interest. A thorough understanding of this mechanism, supported by robust quantitative binding and cellular degradation data, is essential for the rational design and optimization of novel protein-degrading therapeutics. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of PROTACs derived from this and similar VHL ligand-linker conjugates.

References

The (S,R,S)-AHPC-CO-C-cyclohexane VHL Ligand: A Technical Guide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the (S,R,S)-AHPC-CO-C-cyclohexane E3 ligase ligand, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its core structure, its role in recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its application in the synthesis of targeted protein degraders. The guide includes detailed experimental protocols for the characterization of PROTACs incorporating this ligand and summarizes key quantitative data.

Core Structure and Function

This compound is a derivative of the well-established VHL ligand (S,R,S)-AHPC (also known as VH032-NH2). The core (S,R,S)-AHPC component is responsible for high-affinity binding to the VHL E3 ubiquitin ligase. The "-CO-C-cyclohexane" moiety represents a linker attached to the core ligand. This linker serves as a connection point for a "warhead"—a ligand that binds to a specific protein of interest (POI)—to create a heterobifunctional PROTAC.

The stereochemistry of the AHPC core is crucial for its binding to VHL. The (S,R,S) conformation is the active form, while other stereoisomers, such as the (S,S,S) variant, serve as inactive controls in experiments.

Chemical Structure of the (S,R,S)-AHPC Core:

While the exact structure of the full this compound linker conjugate is proprietary and not publicly available, the structure of the active VHL-binding core, (S,R,S)-AHPC, is well-documented.

  • SMILES: O=C(--INVALID-LINK--C1">C@HN1C(--INVALID-LINK--C(C)(C)C)=O)NCC2=CC=C(C(SC=N3)=C3C)C=C2

  • InChI Key: JYRTWGCWUBURGU-MSSRUXLCSA-N

The "-CO-C-cyclohexane" linker is covalently attached to the primary amine of the (S,R,S)-AHPC core. This linker provides a strategic spacer to which a warhead targeting a specific protein for degradation can be attached. An example of its application is in the synthesis of PROTAC SMARCA2/4-degrader-14.[1]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the warhead) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety), forming a ternary complex.

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

  • Recycling: The PROTAC molecule is released and can participate in further rounds of degradation, acting catalytically.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC (S,R,S)-AHPC-Linker-Warhead PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Quantitative Data

Ligand/PROTACTargetBinding Affinity (Kd)Binding Affinity (IC50)Assay Method
(S,R,S)-AHPC (VH032)VHL185 nM-ITC
VHL Ligand 14VHL-196 nMNot Specified
GMB-475 (contains AHPC)BCR-ABL1-1.11 µM (degradation)Cell-based assay
ARV-771 (contains AHPC-Me)BET Proteins-<1 nM (DC50)Cell-based assay
SMARCA2/4 degrader-14SMARCA2/SMARCA4-<100 nM (DC50)Cell-based assay

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Kd is the dissociation constant, and IC50 is the half-maximal inhibitory concentration.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize PROTACs synthesized using this compound.

Synthesis of (S,R,S)-AHPC-Linker Conjugate

This protocol describes a general method for coupling a linker to the (S,R,S)-AHPC core.

Materials:

  • (S,R,S)-AHPC hydrochloride

  • Linker with a terminal amine and a protected carboxylic acid (e.g., Boc-NH-PEG-COOH)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Deprotection agent: TFA (Trifluoroacetic acid)

Procedure:

  • Coupling Reaction: Dissolve (S,R,S)-AHPC hydrochloride and the protected linker in DMF. Add HATU, HOBt, and DIPEA to the solution. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, quench the reaction and purify the product by flash column chromatography.

  • Deprotection: Dissolve the purified product in a solution of TFA in DCM. Stir the reaction at room temperature for 1-2 hours.

  • Final Product: Remove the solvent under reduced pressure to yield the final (S,R,S)-AHPC-linker-acid. Confirm the product identity and purity by NMR and LC-MS.

Synthesis_Workflow Start Start Materials: (S,R,S)-AHPC-HCl Protected Linker Coupling Amide Coupling (HATU, HOBt, DIPEA in DMF) Start->Coupling Purification1 Flash Column Chromatography Coupling->Purification1 Deprotection Deprotection (TFA in DCM) Purification1->Deprotection Purification2 Final Purification (if needed) Deprotection->Purification2 Final_Product Final Product: (S,R,S)-AHPC-Linker-COOH Purification2->Final_Product

Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[2]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • DMSO (vehicle control)

  • Ice-cold PBS (Phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and loading control. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Western_Blot_Workflow Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Western Transfer to Membrane SDS_PAGE->Transfer Immunoblot Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between the VHL ligand and the VHL protein.[3][4]

Materials:

  • Purified VHL protein

  • This compound or related ligand

  • ITC instrument

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze the purified VHL protein and the ligand against the same buffer to minimize buffer mismatch effects. Prepare the protein solution at a known concentration in the ITC cell and the ligand solution at a 10-fold higher concentration in the injection syringe.

  • ITC Experiment: Perform a series of injections of the ligand into the protein solution at a constant temperature. The instrument measures the heat released or absorbed during each injection.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the binding data. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a reconstituted system.[5]

Materials:

  • Purified target protein

  • Purified VHL E3 ligase complex

  • E1 activating enzyme

  • E2 conjugating enzyme

  • Ubiquitin

  • ATP

  • PROTAC molecule

  • Reaction buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Reaction Setup: Combine the target protein, VHL complex, E1, E2, ubiquitin, and ATP in the reaction buffer. Add the PROTAC or vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot, probing for the target protein.

  • Result Interpretation: The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates successful polyubiquitination.

VHL Signaling Pathways

The VHL protein is a tumor suppressor that plays a central role in the cellular response to changes in oxygen levels.[6] Its primary function is to target the alpha subunit of the hypoxia-inducible factor (HIF) transcription factor for degradation in the presence of oxygen.[6] When VHL is mutated or absent, HIF-α accumulates, leading to the transcription of genes that promote angiogenesis and cell growth, which can contribute to tumor development.[7] PROTACs that recruit VHL essentially mimic the function of HIF-α in terms of binding to VHL, but for the purpose of degrading a different target protein.

VHL_Signaling_Pathway cluster_normoxia Normoxia (Oxygen Present) cluster_hypoxia Hypoxia (Oxygen Absent) or VHL Loss HIFa HIF-α PHD Prolyl Hydroxylases (PHDs) OH_HIFa Hydroxylated HIF-α VHL_complex VHL E3 Ligase Complex Ub_HIFa Ubiquitinated HIF-α Proteasome_deg Proteasomal Degradation HIFa_hypoxia HIF-α HIFb HIF-β HIF_complex HIF-α/HIF-β Dimer Nucleus Nucleus HRE Hypoxia Response Elements (HREs) Gene_Transcription Gene Transcription (e.g., VEGF, PDGF) Angiogenesis Angiogenesis

Conclusion

The this compound VHL ligand is a valuable tool for the development of PROTACs. Its high-affinity (S,R,S)-AHPC core ensures efficient recruitment of the VHL E3 ligase, while the cyclohexane-containing linker provides a versatile platform for the attachment of various warheads. This guide provides the foundational knowledge and experimental protocols necessary for researchers to effectively utilize this and related AHPC-based ligands in the pursuit of novel therapeutics based on targeted protein degradation.

References

The Cyclohexane Moiety in AHPC Linkers: A Technical Guide to Enhancing PROTAC Efficacy and Druggability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase ligand, is a critical determinant of its overall performance. Among the various E3 ligase recruiters, the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, a ligand for the von Hippel-Lindau (VHL) E3 ligase, has gained significant traction. This technical guide provides an in-depth examination of the function of the cyclohexane (B81311) moiety within AHPC-based PROTAC linkers. By imparting conformational rigidity, the cyclohexane ring offers a powerful strategy to enhance metabolic stability, improve pharmacokinetic properties, and optimize the geometry of the ternary complex, ultimately leading to more potent and effective protein degraders.

The Role of the Linker in PROTAC Design

The linker in a PROTAC is not a passive spacer but an active component that significantly influences the molecule's biological activity.[1][2] Its length, composition, and rigidity affect a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2] Linkers are broadly categorized into two main types: flexible linkers (e.g., polyethylene (B3416737) glycol (PEG) and alkyl chains) and rigid linkers.[2]

Flexible linkers are synthetically accessible and can allow for multiple binding modes in the ternary complex. However, they can also be associated with increased susceptibility to metabolism and may not favor a highly productive conformation for ubiquitination.[2][3]

The Cyclohexane Moiety as a Rigid Linker Element

Cycloalkane-based linkers, including those containing piperazine, piperidine, and cyclohexane, are a class of rigid linkers used to introduce conformational constraints into the PROTAC molecule.[1][2] The inclusion of a cyclohexane ring offers several key advantages:

  • Increased Rigidity and Pre-organization: The cyclohexane ring, particularly in its stable chair conformation, reduces the number of rotatable bonds in the linker. This conformational restriction can "pre-organize" the PROTAC into a bioactive conformation that is favorable for the formation of a stable and productive ternary complex.[4] This can lead to enhanced degradation potency.

  • Enhanced Metabolic Stability: The saturated carbocyclic structure of cyclohexane is less susceptible to oxidative metabolism compared to linear alkyl or PEG chains, which can lead to a longer plasma half-life and improved in vivo exposure.[2]

  • Improved Pharmacokinetics: By increasing metabolic stability and influencing overall molecular properties, cycloalkane-containing linkers can contribute to better pharmacokinetics and bioavailability.[2]

  • Modulation of Physicochemical Properties: The incorporation of a cyclohexane moiety can alter the lipophilicity and topological polar surface area (TPSA) of the PROTAC, which in turn affects its solubility and cell permeability.

The use of a cyclohexane moiety is exemplified in the development of degraders for targets such as the SWI/SNF chromatin-remodeling complex ATPases SMARCA2/4 and BRM/BRG1.[1][5]

Data Presentation: Physicochemical and Biological Properties

Compound Target(s) DC50 Dmax Cell Line Reference
PROTAC SMARCA2/4-degrader-1 (HY-159452)SMARCA2/4<0.1 µM (for SMARCA2)Not ReportedNot Reported[1]
PROTAC BRM/BRG1 degrader-2 (HY-168247)BRM (SMARCA2) / BRG1 (SMARCA4)< 10 nMNot ReportedA549[5]

Table 1: Degradation Activity of Representative AHPC-Cyclohexane PROTACs.

Compound Molecular Weight ( g/mol ) cLogP (calculated) Topological Polar Surface Area (TPSA) (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
PROTAC SMARCA2/4-degrader-1 (HY-159452)903.084.35184.28512
PROTAC BRM/BRG1 degrader-2 (HY-168247)1007.25.12196.53512

Table 2: Calculated Physicochemical Properties of Representative AHPC-Cyclohexane PROTACs.

Experimental Protocols

To evaluate the specific contribution of the cyclohexane moiety, a researcher would typically synthesize a series of PROTACs with varying linkers (e.g., cyclohexane, cyclopentane, linear alkyl chain of similar length) while keeping the warhead and the AHPC E3 ligase ligand constant. The following are detailed methodologies for key experiments that would be conducted in such a comparative study.

Synthesis of an AHPC-Cyclohexane-Warhead PROTAC

This protocol describes a general multi-step synthesis for conjugating an AHPC-linker moiety to a warhead.

Step 1: Synthesis of the AHPC-Cyclohexane Linker

  • Coupling of AHPC to the Cyclohexane Linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and a suitable bifunctional cyclohexane linker (e.g., with a terminal amine and a protected carboxylic acid) in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add a peptide coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by LC-MS.

    • Upon completion, quench the reaction and purify the product by flash column chromatography.

  • Deprotection of the Linker Terminus:

    • If the linker terminus is protected (e.g., with a Boc group), dissolve the purified product in a suitable solvent (e.g., dichloromethane, DCM).

    • Add a deprotection agent (e.g., trifluoroacetic acid, TFA).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the final AHPC-cyclohexane linker with a reactive handle (e.g., a carboxylic acid or an amine).

    • Confirm product identity and purity by NMR and LC-MS.

Step 2: Conjugation to the Warhead

  • Amide Bond Formation:

    • Dissolve the AHPC-cyclohexane linker and the warhead (containing a complementary functional group, e.g., an amine if the linker has a carboxylic acid) in DMF.

    • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by high-resolution mass spectrometry and NMR.

Synthesis_Workflow cluster_linker_synthesis Step 1: AHPC-Cyclohexane Linker Synthesis cluster_protac_synthesis Step 2: PROTAC Conjugation AHPC (S,R,S)-AHPC Coupling_1 Peptide Coupling (HATU, DIPEA) AHPC->Coupling_1 Cyclohexane_Linker Bifunctional Cyclohexane Linker Cyclohexane_Linker->Coupling_1 Purification_1 Flash Chromatography Coupling_1->Purification_1 Deprotection Deprotection (TFA) Purification_1->Deprotection Final_Linker AHPC-Cyclohexane Linker Deprotection->Final_Linker Coupling_2 Amide Coupling (HATU, DIPEA) Final_Linker->Coupling_2 Warhead Target-binding Warhead Warhead->Coupling_2 Purification_2 Preparative HPLC Coupling_2->Purification_2 Final_PROTAC Final PROTAC Molecule Purification_2->Final_PROTAC

Caption: General workflow for the synthesis of an AHPC-cyclohexane PROTAC.

Western Blot for Protein Degradation

This assay quantifies the reduction in the target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Culture the relevant cell line (e.g., A549 for SMARCA2/4) in appropriate media at 37°C in a 5% CO2 incubator.

    • Seed cells in 6-well plates. Once they reach the desired confluence, treat the cells with varying concentrations of the PROTACs for different time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Denature equal amounts of protein from each sample by boiling in Laemm-li buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis:

    • Acquire the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Permeability Assays

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.

  • Plate Preparation: A 96-well filter plate is coated with a solution of phospholipids (B1166683) in a suitable organic solvent (e.g., dodecane).

  • Assay Procedure:

    • The PROTAC solution is added to the donor wells.

    • The filter plate is placed into an acceptor plate containing buffer.

    • The plate is incubated for a set period (e.g., 5 hours) at room temperature.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.

  • Data Analysis: The permeability coefficient (Pe) is calculated.

Caco-2 Permeability Assay

This assay assesses both passive and active transport across a monolayer of human intestinal cells.

  • Cell Culture: Caco-2 cells are seeded on a multi-well transwell plate and cultured for 21 days to form a differentiated and polarized monolayer.

  • Assay Procedure:

    • The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer.

    • Samples are taken from the opposite side at various time points.

  • Quantification: The concentration of the PROTAC is measured by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the involvement of active efflux transporters.

Biophysical Assays for Ternary Complex Formation

Surface Plasmon Resonance (SPR)

SPR measures the binding kinetics (on- and off-rates) of binary and ternary complex formation in real-time.

  • Immobilization: Immobilize the E3 ligase (e.g., VHL complex) onto the sensor chip surface.

  • Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD).

  • Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase surface to determine the ternary complex formation kinetics and affinity.

  • Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD (α = KD_binary / KD_ternary).

Isothermal Titration Calorimetry (ITC)

ITC measures the heat changes associated with binding events to determine the thermodynamics of ternary complex formation.

  • Sample Preparation: Place the E3 ligase in the ITC cell and the PROTAC in the injection syringe.

  • Binary Titration: Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity.

  • Ternary Titration: Pre-saturate the E3 ligase in the cell with the target protein. Titrate the PROTAC into this pre-formed binary complex to determine the ternary binding affinity.

  • Cooperativity Calculation: Calculate the cooperativity factor (α) from the binary and ternary binding affinities.

Visualizing Logical Relationships and Workflows

Ternary_Complex_Formation PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ligase (VHL) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Recruits Degradation Target Degradation Proteasome->Degradation Mediates

Caption: PROTAC mechanism of action leading to targeted protein degradation.

Linker_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Comparative Evaluation PROTAC_Cyclohexane PROTAC with Cyclohexane Linker Degradation_Assay Degradation Assay (Western Blot) PROTAC_Cyclohexane->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA/Caco-2) PROTAC_Cyclohexane->Permeability_Assay Ternary_Complex_Assay Ternary Complex Assay (SPR/ITC) PROTAC_Cyclohexane->Ternary_Complex_Assay PROTAC_Alkyl PROTAC with Alkyl Linker PROTAC_Alkyl->Degradation_Assay PROTAC_Alkyl->Permeability_Assay PROTAC_Alkyl->Ternary_Complex_Assay Data_Analysis Data Analysis and SAR Determination Degradation_Assay->Data_Analysis Permeability_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis

Caption: Workflow for comparing the function of different linker moieties.

Conclusion and Future Perspectives

The incorporation of a cyclohexane moiety into AHPC-based PROTAC linkers is a valuable strategy for imparting rigidity, which can lead to improved metabolic stability, favorable pharmacokinetic properties, and enhanced degradation potency. While direct quantitative comparisons with more flexible linkers are needed to fully elucidate the structure-activity relationships, the successful development of potent degraders utilizing this motif underscores its importance in PROTAC design.

Future research will likely focus on a more systematic exploration of various cycloalkanes and other rigid scaffolds to fine-tune the conformational properties of the linker for optimal ternary complex formation with different target proteins. The use of computational modeling and advanced biophysical techniques will be instrumental in rationally designing the next generation of AHPC-based PROTACs with superior efficacy and drug-like properties.[2]

References

In-Depth Technical Guide: (S,R,S)-AHPC-CO-C-cyclohexane (CAS 2010985-17-6) in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

(S,R,S)-AHPC-CO-C-cyclohexane, with the Chemical Abstracts Service (CAS) number 2010985-17-6, is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It functions as an E3 ligase ligand-linker conjugate, specifically incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This molecule is instrumental in the synthesis of specific PROTACs designed for targeted protein degradation, a revolutionary approach in modern drug discovery.

One of the primary applications of this compound is in the synthesis of PROTAC SMARCA2/4-degrader-14 , also identified as compound I-408. This degrader is designed to target the SMARCA2 and SMARCA4 proteins, which are catalytic subunits of the SWI/SNF chromatin remodeling complex and are implicated in certain cancers.

Mechanism of Action: The PROTAC Approach

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

In the case of PROTACs synthesized from this compound, the (S,R,S)-AHPC moiety serves as the VHL E3 ligase ligand. When the final PROTAC molecule is introduced into a cell, it forms a ternary complex with the VHL E3 ligase and the target protein (e.g., SMARCA2/4). This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC (S,R,S)-AHPC-based PROTAC (e.g., SMARCA2/4-degrader-14) Target Target Protein (e.g., SMARCA2/4) PROTAC->Target Binds to VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex Ternary Complex (Target-PROTAC-VHL) Target->Ternary_Complex VHL->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Induces Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Transfer to Target Proteasome Proteasome Ub_Target->Proteasome Marked for Degradation Proteasome->PROTAC PROTAC is Recycled Degraded_Protein Degraded Protein (Amino Acids) Proteasome->Degraded_Protein

Figure 1: Mechanism of action for a PROTAC synthesized from this compound.

Quantitative Data for SMARCA2/4 Degraders

While specific quantitative data for PROTAC SMARCA2/4-degrader-14 is limited in publicly available literature, data for closely related SMARCA2/4 degraders synthesized from similar VHL ligands provides valuable insights into the expected potency.

Compound ClassTarget(s)Cell LineDC50DmaxTreatment Time (hours)
SMARCA2/4 DegradersSMARCA2/4A549<100 nM>90%24
  • DC50: The concentration of the compound that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

Experimental Protocols

The following are representative experimental protocols for the synthesis and evaluation of PROTACs derived from this compound. These are based on general procedures for the synthesis of similar SMARCA2/4 degraders.

Synthesis of a SMARCA2/4 Degrader PROTAC

This protocol outlines a potential synthetic route for coupling this compound with a ligand for the SMARCA2/4 bromodomain.

Materials:

  • This compound (with a reactive handle, e.g., a terminal carboxylic acid or amine)

  • A suitable SMARCA2/4 bromodomain ligand (with a complementary reactive handle)

  • Coupling agents (e.g., HATU, HOBt)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification materials (e.g., silica (B1680970) gel for chromatography, HPLC system)

Procedure:

  • Activation: Dissolve this compound (if it has a terminal carboxylic acid) in anhydrous DMF. Add HATU, HOBt, and DIPEA to the solution to activate the carboxylic acid.

  • Coupling: To the activated mixture, add the SMARCA2/4 bromodomain ligand (with a terminal amine).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC molecule.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow cluster_reaction Coupling Reaction Start This compound (with COOH) Activation Activation with HATU, HOBt, DIPEA in DMF Start->Activation Ligand SMARCA2/4 Ligand (with NH2) Coupling Addition of SMARCA2/4 Ligand Activation->Coupling Stir Stir at RT (12-24h) Coupling->Stir Workup Aqueous Work-up Stir->Workup Purification Purification (Chromatography/HPLC) Workup->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Final_PROTAC Final PROTAC (SMARCA2/4-degrader-14) Characterization->Final_PROTAC

Figure 2: General workflow for the synthesis of a SMARCA2/4 degrader PROTAC.

Cellular Degradation Assay (Western Blot)

This protocol is used to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

  • A549 cells (or other relevant cell line)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate A549 cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a DMSO control) for 24 hours.

  • Cell Lysis: Harvest the cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts and separate the proteins by size using SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the DMSO control to determine DC50 and Dmax values.

Conclusion

This compound is a valuable chemical tool for the development of VHL-based PROTACs. Its application in the synthesis of SMARCA2/4 degraders highlights its potential in the generation of novel therapeutics for cancers with specific genetic vulnerabilities. The provided data and protocols offer a foundational guide for researchers and drug development professionals working in the exciting field of targeted protein degradation. Further investigation into the specific properties of PROTACs derived from this building block will be crucial for advancing their therapeutic potential.

Technical Guide: Physicochemical and Functional Context of (S,R,S)-AHPC-CO-C-cyclohexane in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical nature and functional role of (S,R,S)-AHPC-CO-C-cyclohexane. It is important to note that this compound is not typically a final drug product but rather a crucial chemical intermediate. Specifically, it functions as an E3 Ligase Ligand-Linker Conjugate, a building block used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

As an intermediate, comprehensive experimental data on its specific physicochemical properties are not extensively published. Therefore, this guide will focus on the available data for the core moiety, "(S,R,S)-AHPC," and provide the broader context of its application, including general experimental protocols and its role in biological pathways.

Physicochemical Properties of the Core Moiety: (S,R,S)-AHPC

(S,R,S)-AHPC, also known as VH032-NH2 or VHL Ligand 1, is the foundational von Hippel-Lindau (VHL) E3 ligase ligand from which the requested molecule is derived.[1][2] The following tables summarize the available physicochemical data for this core compound and its hydrochloride salt, which are essential for understanding the general characteristics of derivatives like this compound.

Table 1: Physicochemical Properties of (S,R,S)-AHPC (Free Base)

PropertyValueSource(s)
Synonyms VH032-NH2, VHL ligand 1, MDK7526[1]
Molecular Formula C22H30N4O3S[1]
Molecular Weight 430.56 g/mol [1]
CAS Number 1448297-52-6[1]
Appearance Powder
Storage Conditions -20°C (3 years)[1]

Table 2: Physicochemical Properties of (S,R,S)-AHPC Hydrochloride

PropertyValueSource(s)
Synonyms VH032-NH2 hydrochloride, VHL ligand 1 hydrochloride[2]
Molecular Formula C22H30N4O3S.HCl[2]
Molecular Weight 467.03 g/mol [2]
CAS Number 1448189-80-7[2]
Appearance Solid, White to yellow[3]
Storage Conditions Powder: -20°C (3 years); In solvent: -80°C (1 year)[1][2]
Purity ≥97%

Table 3: Solubility Data for (S,R,S)-AHPC and its Hydrochloride Salt

CompoundSolventSolubilitySource(s)
(S,R,S)-AHPCDMSO86 mg/mL (199.73 mM)[1]
(S,R,S)-AHPCEthanol86 mg/mL[1]
(S,R,S)-AHPCWater10 mg/mL[1]
(S,R,S)-AHPC HClDMSO93 mg/mL (199.13 mM)[2]
(S,R,S)-AHPC HClWater93 mg/mL[2]
(S,R,S)-AHPC HClEthanol93 mg/mL[2]

General Experimental Protocols for Physicochemical Characterization

While specific experimental details for this compound are not available, the following standard protocols are widely used in drug discovery to characterize the physicochemical properties of such small molecules.

2.1. Solubility Determination (Thermodynamic Solubility)

  • Principle: To determine the equilibrium concentration of a compound in a saturated solution.

  • Methodology:

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, DMSO).

    • The resulting suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered or centrifuged to remove undissolved solid.

    • The concentration of the compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

2.2. Lipophilicity Determination (LogP/LogD)

  • Principle: To measure the partition coefficient of a compound between an aqueous and an immiscible organic phase. LogP refers to the partitioning of the neutral form, while LogD accounts for all ionic species at a specific pH.

  • Methodology (Shake-Flask Method):

    • A pre-determined amount of the compound is dissolved in one of the two immiscible solvents (typically n-octanol and a pH 7.4 buffer).

    • The second solvent is added, and the mixture is shaken vigorously to allow for partitioning between the two phases until equilibrium is achieved.

    • The mixture is centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in each phase is measured using HPLC-UV or LC-MS.

    • LogD is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

2.3. Melting Point Determination

  • Principle: To identify the temperature at which a solid substance transitions to a liquid state.

  • Methodology (Capillary Method):

    • A small, finely powdered sample of the compound is packed into a capillary tube.

    • The capillary tube is placed in a melting point apparatus.

    • The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Visualization of Pathways and Workflows

3.1. Biological Pathway: PROTAC Mechanism of Action

The (S,R,S)-AHPC moiety is fundamental to the mechanism of action for PROTACs that utilize the VHL E3 ligase. The diagram below illustrates how a PROTAC, synthesized from a building block like this compound, hijacks the ubiquitin-proteasome system to induce targeted protein degradation.

PROTAC_Mechanism PROTAC PROTAC ((S,R,S)-AHPC-Linker-Ligand) Ternary Target-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds Target Target Protein (e.g., SMARCA2/4) Target->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Ub_Target Poly-ubiquitinated Target Protein Ternary->Ub_Target Catalyzes Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognized by Proteasome->PROTAC Releases Degradation Degraded Peptides Proteasome->Degradation Degrades into

Caption: PROTAC-mediated targeted protein degradation pathway.

3.2. Experimental Workflow: Synthesis of a PROTAC

The molecule this compound serves as a prefabricated component combining the E3 ligase ligand and a portion of the linker. This simplifies the synthesis of the final PROTAC molecule, as illustrated in the conceptual workflow below.

Synthesis_Workflow Start This compound (VHL Ligand + Linker Fragment) Reaction Chemical Ligation (e.g., Amide Coupling) Start->Reaction Ligand Target Protein Ligand (with reactive handle) Ligand->Reaction PROTAC Final PROTAC Molecule Reaction->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis

Caption: Conceptual workflow for PROTAC synthesis.

References

Preliminary Research on SMARCA2/4 Degraders Utilizing AHPC-Based PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary research and development of proteolysis-targeting chimeras (PROTACs) for the degradation of SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2) and member 4 (SMARCA4). A key focus of this guide is the utilization of (S,R,S)-AHPC as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase in the design of these degraders. The therapeutic rationale for targeting SMARCA2/4, particularly the synthetic lethal relationship in SMARCA4-deficient cancers, is explored. This document summarizes key quantitative data, provides detailed experimental methodologies for the evaluation of these compounds, and includes visualizations of the underlying biological pathways and experimental workflows.

Introduction: The Therapeutic Rationale for Targeting SMARCA2/4

SMARCA2 and SMARCA4 are mutually exclusive ATP-dependent helicase subunits of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression by altering nucleosome structure.[1][2] Inactivating mutations in the tumor suppressor SMARCA4 are prevalent in a variety of cancers, including non-small cell lung cancer.[1][3] Cancers harboring SMARCA4 mutations become dependent on the paralog SMARCA2 for survival, a phenomenon known as synthetic lethality.[1][2][4] This dependency presents a promising therapeutic window for selectively targeting and eliminating cancer cells with SMARCA4 deficiencies by inhibiting or degrading SMARCA2.[1][5]

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality to induce the degradation of target proteins.[6] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI and its subsequent degradation by the proteasome. This guide focuses on PROTACs that employ (S,R,S)-AHPC, a ligand for the VHL E3 ligase, to degrade SMARCA2 and SMARCA4.

Quantitative Data Summary

Several PROTACs utilizing (S,R,S)-AHPC as the VHL ligand have been developed to target SMARCA2 and SMARCA4. The following table summarizes the available quantitative data for some of these compounds.

Compound IDTarget(s)Cell Line(s)DC50 (nM)Dmax (%)IC50 (nM)Reference(s)
PROTAC SMARCA2/4-degrader-1SMARCA2/4A549<100>90N/A[7]
PROTAC SMARCA2/4-degrader-4SMARCA2/4MV411, A549<100N/AN/A
PROTAC SMARCA2 degrader-7SMARCA2MV411<100N/AN/A
PROTAC SMARCA2/4-degrader-18SMARCA2/4A549, MV411<100N/AN/A[8]
PROTAC SMARCA2/4-degrader-28SMARCA2/4N/AN/AN/AN/A
PROTAC SMARCA2/4-degrader-31SMARCA2/4A549, MV411<100N/AN/A[9]

N/A: Data not available in the reviewed literature.

Experimental Protocols

Synthesis of (S,R,S)-AHPC based SMARCA2/4 PROTACs

The synthesis of AHPC-based PROTACs involves a multi-step process that includes the synthesis of the (S,R,S)-AHPC VHL ligand, the SMARCA2/4 binding moiety, and the linker, followed by their conjugation.

General Protocol for AHPC-Linker Conjugation:

This protocol outlines a general method for conjugating (S,R,S)-AHPC to a linker with a terminal reactive group (e.g., a carboxylic acid or an amine) for subsequent attachment to the SMARCA2/4 ligand.[10]

Materials:

  • (S,R,S)-AHPC hydrochloride[11]

  • Linker with appropriate functional groups (e.g., Boc-protected amine, carboxylic acid)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (if necessary, e.g., TFA for Boc group removal)

Procedure:

  • Coupling Reaction: Dissolve (S,R,S)-AHPC hydrochloride and the functionalized linker in an appropriate solvent such as DMF.

  • Add the coupling agents (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction and purify the AHPC-linker conjugate using flash column chromatography.

  • Deprotection (if necessary): If the linker contains a protecting group (e.g., Boc), dissolve the purified conjugate in a suitable solvent (e.g., DCM) and add a deprotection agent (e.g., TFA).

  • Stir the reaction at room temperature until the deprotection is complete (monitor by LC-MS).

  • Remove the solvent under reduced pressure to yield the final AHPC-linker intermediate.

  • Final Conjugation: The resulting AHPC-linker intermediate can then be coupled to the SMARCA2/4 ligand using standard amide bond formation or other suitable conjugation chemistries.

Western Blotting for SMARCA2/4 Degradation

This protocol details the steps to assess the degradation of SMARCA2 and SMARCA4 proteins in cells treated with AHPC-based PROTACs.[12][13]

Materials:

  • Cell culture reagents

  • AHPC-based SMARCA2/4 degrader

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the PROTAC degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, or 72 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 and SMARCA4 band intensities to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[14]

Cell Viability Assay

This protocol is used to determine the effect of SMARCA2/4 degraders on the proliferation and viability of cancer cells.[14]

Materials:

  • Cell culture reagents

  • AHPC-based SMARCA2/4 degrader

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After cell attachment, treat the cells with a serial dilution of the PROTAC degrader. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the compound concentration. Calculate the half-maximal inhibitory concentration (IC50) using a suitable curve-fitting model.

Visualizations

Signaling Pathways and Mechanisms

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ubiquitin-Proteasome System PROTAC AHPC-based PROTAC SMARCA2_4 SMARCA2/4 (Target Protein) PROTAC->SMARCA2_4 Binds to Bromodomain VHL VHL E3 Ligase PROTAC->VHL Binds via AHPC moiety Ternary_Complex Ternary Complex (SMARCA2/4-PROTAC-VHL) SMARCA2_4->Ternary_Complex VHL->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Recruits E2 & Ubiquitin Ubiquitination->SMARCA2_4 Tags for Degradation Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for an AHPC-based SMARCA2/4 PROTAC degrader.

Synthetic_Lethality cluster_0 SMARCA4 Wild-Type Cancer Cell cluster_1 SMARCA4-Deficient Cancer Cell cluster_2 Therapeutic Intervention SMARCA4_WT Functional SMARCA4 Viability_WT Cell Survival SMARCA4_WT->Viability_WT SMARCA2_WT SMARCA2 SMARCA2_WT->Viability_WT Redundant SMARCA4_mut Non-functional SMARCA4 SMARCA2_dep SMARCA2 (Essential) Viability_mut Cell Survival SMARCA2_dep->Viability_mut PROTAC SMARCA2 Degrader (AHPC-based PROTAC) PROTAC->SMARCA2_dep Degrades Apoptosis Cell Death (Apoptosis) node_placeholder->Apoptosis Leads to

Caption: The principle of synthetic lethality in SMARCA4-deficient cancers.

Experimental Workflow

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation Synthesis PROTAC Synthesis (AHPC-Linker-SMARCA2/4 Ligand) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Cell_Culture Cell Culture (e.g., A549, MV411) Purification->Cell_Culture Treatment PROTAC Treatment Cell_Culture->Treatment Western_Blot Western Blot Analysis (SMARCA2/4 Degradation) Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for the evaluation of SMARCA2/4 degraders.

Conclusion

The development of SMARCA2/4 degraders, particularly those utilizing the AHPC-VHL E3 ligase recruitment strategy, represents a promising therapeutic avenue for the treatment of SMARCA4-deficient cancers. The principle of synthetic lethality provides a clear rationale for the selective targeting of these tumors. Preliminary data on several AHPC-based PROTACs demonstrate potent degradation of SMARCA2 and/or SMARCA4 in cancer cell lines. Further research, including detailed structure-activity relationship studies, optimization of pharmacokinetic properties, and in vivo efficacy studies, is warranted to advance these promising molecules toward clinical applications. This guide provides a foundational resource for researchers to design and evaluate novel SMARCA2/4 degraders.

References

Methodological & Application

Application of (S,R,S)-AHPC-CO-C-cyclohexane in Cell-Based Assays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-CO-C-cyclohexane is a key chemical tool in the development of proteolysis-targeting chimeras (PROTACs), a revolutionary class of molecules designed for targeted protein degradation. This molecule serves as an E3 ligase ligand-linker conjugate, specifically engaging the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] Its primary application is in the synthesis of PROTACs, such as SMARCA2/4-degrader-14, which are engineered to selectively eliminate disease-causing proteins from within the cell.[1]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of PROTACs synthesized from this compound in various cell-based assays. These assays are crucial for evaluating the efficacy, potency, and mechanism of action of novel PROTAC degraders.

Mechanism of Action: VHL-Mediated Protein Degradation

PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule is heterobifunctional, meaning it has two distinct ends connected by a linker. One end binds to the target protein of interest (POI), while the other end, containing the (S,R,S)-AHPC moiety, recruits the VHL E3 ubiquitin ligase.[4][5]

This induced proximity results in the formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase.[4] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, leading to its selective removal from the cell.[5]

cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (e.g., SMARCA2/4) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds to PROTAC This compound -based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Recruited by PolyUb_POI Polyubiquitinated Target Protein Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_POI->Proteasome Recognition Proteasome->Degraded_POI Degradation

Figure 1: PROTAC Mechanism of Action.

Application Notes: Characterizing PROTAC Activity in Cell-Based Assays

A comprehensive evaluation of a PROTAC's activity involves a series of cell-based assays to determine its degradation efficiency, selectivity, and downstream functional effects.

Assessment of Target Protein Degradation

The primary measure of a PROTAC's efficacy is its ability to reduce the levels of the target protein. This is typically quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum percentage of degradation).

  • Western Blotting: A semi-quantitative method to visualize and quantify the reduction in the target protein levels upon PROTAC treatment.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method to measure the concentration of the target protein in cell lysates.

  • HiBiT Degradation Assay: A sensitive, real-time method to monitor the degradation of a target protein that has been endogenously tagged with the HiBiT peptide.[6][7]

Confirmation of the Mechanism of Action

To ensure that the observed protein degradation is occurring through the intended PROTAC mechanism, several assays can be performed:

  • Co-immunoprecipitation (Co-IP): This assay can confirm the formation of the ternary complex by pulling down the E3 ligase (e.g., VHL) and detecting the associated target protein.[6]

  • Proteasome Inhibition: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming the involvement of the proteasome.

  • E3 Ligase Ligand Competition: Co-treatment with an excess of a VHL ligand should competitively inhibit the binding of the PROTAC to VHL, thereby preventing target degradation.

Evaluation of Downstream Functional Consequences

The degradation of a target protein is expected to impact downstream cellular signaling pathways and functions.

  • Cell Viability and Proliferation Assays: To assess the effect of target protein degradation on cell growth and survival.

  • Reporter Gene Assays: To measure changes in the transcriptional activity of pathways regulated by the target protein.

  • Cytokine Secretion Assays: If the target protein is involved in inflammatory signaling, measuring the levels of secreted cytokines can indicate the functional outcome of its degradation.[6]

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize a PROTAC synthesized from this compound.

Protocol 1: Western Blotting for Target Protein Degradation

Objective: To quantify the degradation of the target protein in response to PROTAC treatment.

Materials:

  • Cells expressing the target protein

  • PROTAC synthesized from this compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

cluster_1 Western Blotting Workflow A 1. Cell Seeding & Treatment (Varying PROTAC concentrations) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Protein Transfer B->C D 4. Immunoblotting (Primary & Secondary Antibodies) C->D E 5. Detection & Quantification (Chemiluminescence) D->E F 6. Data Analysis (DC50 & Dmax determination) E->F

Figure 2: Western Blotting Workflow.

Procedure:

  • Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with a serial dilution of the PROTAC for the desired duration. Include a vehicle control (e.g., DMSO). Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[8]

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.[8]

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, prepare them with Laemmli sample buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[8]

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.[8]

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[8]

  • Quantification: Quantify the band intensities to determine the percentage of target protein remaining relative to the loading control.

Protocol 2: HiBiT-Based Target Degradation Assay

Objective: To quantitatively measure the degradation of a HiBiT-tagged target protein in real-time.

Materials:

  • Cells endogenously expressing the HiBiT-tagged target protein

  • PROTAC synthesized from this compound

  • White, opaque 96-well assay plates

  • Nano-Glo® HiBiT Lytic Detection System

  • Luminometer

Procedure:

  • Cell Plating: Seed the HiBiT-tagged cells in a 96-well plate.[8]

  • Compound Addition: Prepare a serial dilution of the PROTAC and add it to the cells.

  • Incubation: Incubate the plate for the desired time points.

  • Lysis and Detection: Add the Nano-Glo® HiBiT lytic reagent to the wells. Shake the plate for 10 minutes at room temperature to ensure complete lysis and signal stabilization.[8]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of the remaining target protein. Plot the percentage of remaining protein against the log of the PROTAC concentration to calculate the DC50 and Dmax values.[8]

Protocol 3: Co-immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To confirm the formation of the POI-PROTAC-VHL ternary complex.

Materials:

  • Cells treated with the PROTAC or vehicle

  • Co-IP lysis buffer

  • Antibody against VHL for immunoprecipitation

  • Protein A/G magnetic beads

  • Antibodies for Western blot detection of the target protein and VHL

Procedure:

  • Cell Lysis: Lyse the treated cells with Co-IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with the anti-VHL antibody overnight at 4°C, followed by incubation with Protein A/G beads.[6]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.[6]

  • Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the target protein and VHL by Western blotting.

Data Presentation

The quantitative data obtained from the cell-based assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Degradation Potency and Efficacy of a SMARCA2/4-targeting PROTAC

Cell LineAssay MethodDC50 (nM)Dmax (%)
MOLM-13Western Blot25>95
MV-4-11Western Blot30>90
MOLM-13HiBiT Assay20>98

Table 2: Effect of Inhibitors on PROTAC-mediated Degradation of SMARCA2/4

TreatmentPROTAC (nM)Target Protein Level (%)
Vehicle-100
PROTAC1005
PROTAC + MG132 (10 µM)10095
PROTAC + VHL ligand (1 µM)10085

Table 3: Functional Consequences of SMARCA2/4 Degradation

Cell LineTreatmentCell Viability (%)Downstream Target mRNA (%)
MOLM-13Vehicle100100
MOLM-13PROTAC (100 nM)4520
MV-4-11Vehicle100100
MV-4-11PROTAC (100 nM)5025

These tables provide a concise summary of the key parameters used to evaluate the performance of a PROTAC synthesized from this compound, enabling a thorough understanding of its potential as a therapeutic agent.

References

In Vivo Administration of AHPC-Containing PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. PROTACs that utilize the (S,R,S)-α-hydroxy-γ-prolyl-cyclohexylalanine (AHPC) scaffold to engage the von Hippel-Lindau (VHL) E3 ligase have emerged as a prominent class of degraders. The successful translation of these molecules from in vitro activity to in vivo efficacy hinges on robust and well-defined administration protocols.

These application notes provide a comprehensive guide to the in vivo administration of AHPC-containing PROTACs, covering formulation, dosing strategies, and essential pharmacodynamic and pharmacokinetic analyses. The protocols outlined below are compiled from preclinical studies and are intended to serve as a foundational resource for researchers developing novel protein degraders.

Data Presentation: In Vivo Efficacy and Pharmacokinetics of AHPC-Containing PROTACs

Table 1: In Vivo Efficacy of Representative AHPC-Containing PROTACs

PROTAC NameTarget ProteinAnimal ModelCell Line XenograftDosageAdministration RouteDosing ScheduleOutcome
ARV-110 (Bavdegalutamide) Androgen Receptor (AR)Castrated Male MiceVCaP (Prostate Cancer)1 mg/kgOral (PO)Once Daily>90% AR degradation in tumors.[1]
ARV-771 BET Proteins (BRD2/3/4)Male Nu/Nu Mice22Rv1 (Prostate Cancer)10 mg/kgSubcutaneous (s.c.)Daily for 3 days37% BRD4 and 76% c-MYC downregulation in tumor tissue.
ARCC-4 Androgen Receptor (AR)N/A (Cellular Data)VCaP & LNCaP (Prostate Cancer)100 nM (in vitro)N/A12 hours>98% AR degradation.[2]
MDM2-PROTAC (Representative) MDM2Immunocompromised MiceTriple-Negative Breast Cancer50 mg/kgIntraperitoneal (IP)DailySignificant tumor regression.[3]

Table 2: Pharmacokinetic Parameters of ARV-110 in Preclinical Models

SpeciesAdministration RouteDoseCmax (ng/mL)Tmax (h)T½ (h)Oral Bioavailability (%)
Rat Intravenous (IV)2 mg/kg--13.62 ± 1.43N/A
Rat Oral (PO)5 mg/kg110.5 ± 9.25.5 ± 1.917.67 ± 3.2123.8%
Mouse Intravenous (IV)2 mg/kg--10.15 ± 0.98N/A
Mouse Oral (PO)5 mg/kg47.3 ± 15.34.0 ± 2.012.59 ± 1.8311.5%

Experimental Protocols

PROTAC Formulation for In Vivo Administration

Due to the physicochemical properties of many PROTACs, particularly their often-limited aqueous solubility, a suitable vehicle is required for in vivo dosing.

Objective: To prepare a stable and injectable formulation of an AHPC-containing PROTAC for administration into animal models.

Materials:

  • AHPC-containing PROTAC

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Calculate Required Quantities: Based on the desired final concentration, dosage (e.g., mg/kg), and the number and average weight of the animals, calculate the total amount of PROTAC and vehicle components needed.

  • Initial Dissolution: First, dissolve the calculated amount of the PROTAC powder in DMSO. This creates a concentrated stock solution.

  • Addition of Co-solvents: To the DMSO stock, add PEG300 and then Tween 80. Ensure the mixture is homogenous by vortexing thoroughly after each addition.

  • Aqueous Phase Addition: Add the saline or PBS dropwise to the organic mixture while continuously vortexing. This gradual addition is crucial to prevent precipitation of the PROTAC.

  • Final Formulation Example: A commonly used vehicle formulation consists of:

    • 5% DMSO

    • 30% PEG300

    • 5% Tween 80

    • 60% Saline or PBS[4]

  • Final Check: The final formulation should be a clear, homogenous solution. Prepare the formulation fresh on the day of use.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical efficacy study using a subcutaneous tumor xenograft model.

Objective: To evaluate the anti-tumor activity of an AHPC-containing PROTAC in vivo.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD scid gamma)

  • Cancer cell line of interest (e.g., VCaP, AsPC-1)

  • Matrigel

  • Sterile PBS or serum-free media

  • Syringes and needles

  • Calipers

  • Formulated PROTAC and vehicle control

Protocol:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile, serum-free medium and Matrigel. A typical concentration is 5 x 10⁶ cells in 100 µL.[4]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the animals regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: (Length × Width²)/2.[4]

  • Randomization and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.[3]

  • Administration: Administer the formulated PROTAC or vehicle control to the respective groups according to the planned dosage, route (e.g., s.c., IP, or PO), and schedule.

  • Efficacy Monitoring: Continue to monitor tumor volume and animal body weight throughout the study as an indicator of general health.

  • Endpoint: At the end of the study, euthanize the animals and collect tumor tissue for pharmacodynamic analysis.

Pharmacodynamic (PD) Analysis: Western Blot for Target Protein Degradation

Objective: To quantify the level of the target protein in tumor tissue following PROTAC treatment.

Materials:

  • Excised tumor tissue

  • Liquid nitrogen

  • Tissue homogenizer (e.g., Dounce or mechanical)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Tissue Sample Collection and Lysis: a. Immediately after excision, flash-freeze the tumor tissue in liquid nitrogen.[5] Store at -80°C for long-term storage. b. For lysis, weigh the frozen tissue and add an appropriate volume of ice-cold lysis buffer (e.g., 10 mL per 1g of tissue).[6] c. Homogenize the tissue on ice until no chunks remain. d. Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cell debris.[7] e. Collect the supernatant containing the soluble proteins into a fresh, pre-cooled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

  • Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizations: Signaling Pathways and Workflows

PROTAC_Mechanism PROTAC AHPC-PROTAC POI Protein of Interest (POI) PROTAC->POI Binds POI VHL VHL E3 Ligase PROTAC->VHL Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Proteasome->Degradation Degradation invis1->Ternary_Complex Forms Ternary Complex (POI-PROTAC-VHL) invis2->PROTAC Catalytic Cycle Recycled PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination PolyUb_POI->Proteasome Recognition

Caption: General mechanism of AHPC-PROTAC action.

AR_Signaling_PROTAC cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protac PROTAC Intervention DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR HSP HSP AR->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation Proteasome Proteasome AR->Proteasome Degradation ARE Androgen Response Element (ARE) AR_dimer->ARE Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation AR_PROTAC AR-Degrader (e.g., ARV-110) AR_PROTAC->AR AR_PROTAC->AR_dimer Blocks Pathway VHL VHL E3 Ligase AR_PROTAC->VHL

Caption: Androgen Receptor signaling and PROTAC intervention.

InVivo_Workflow start Start A 1. Cell Culture Expansion start->A end End B 2. Tumor Implantation (Subcutaneous Xenograft) A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Treatment & Vehicle Groups C->D F 6. Daily Administration (e.g., PO, s.c., IP) D->F E 5. PROTAC Formulation E->F G 7. Monitor Tumor Volume & Body Weight F->G H 8. Endpoint: Tissue Collection G->H I 9. Pharmacodynamic Analysis (e.g., Western Blot) H->I J 10. Pharmacokinetic Analysis (Blood Sampling) H->J K 11. Data Analysis & Reporting I->K J->K K->end

Caption: Experimental workflow for in vivo PROTAC studies.

References

Application Notes and Protocols for Testing SMARCA2/4-Degrader-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a critical chromatin remodeling machinery that regulates gene expression by altering the structure of chromatin.[1][2] This complex contains one of two mutually exclusive ATPase subunits, SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[1][3] In certain cancers, inactivating mutations in the SMARCA4 gene lead to a dependency on the paralog protein, SMARCA2, for cell survival.[2][4][5] This synthetic lethal relationship presents a promising therapeutic strategy for such SMARCA4-deficient cancers.[2][4][5]

SMARCA2/4-degrader-14 is a heterobifunctional molecule, such as a Proteolysis Targeting Chimera (PROTAC), designed to selectively induce the degradation of SMARCA2 and/or SMARCA4 proteins.[6][7][8] These degraders work by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[9][10][11] This document provides detailed protocols and application notes for the experimental characterization of SMARCA2/4-degrader-14.

Mechanism of Action

SMARCA2/4-degrader-14 is a bifunctional molecule that simultaneously binds to the target protein (SMARCA2 or SMARCA4) and an E3 ubiquitin ligase.[6][8] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[9][12] In SMARCA4-mutant cancer cells, the selective degradation of SMARCA2 leads to the disruption of the SWI/SNF complex function, resulting in cell cycle arrest and potent anti-proliferative activity.[4][6][7]

cluster_0 Mechanism of SMARCA2/4-Degrader-14 Degrader SMARCA2/4-Degrader-14 Ternary_Complex Ternary Complex (SMARCA2 - Degrader - E3 Ligase) Degrader->Ternary_Complex SMARCA2 SMARCA2 Protein SMARCA2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation SMARCA2 Degradation Proteasome->Degradation Cell_Death Synthetic Lethality (in SMARCA4-mutant cells) Degradation->Cell_Death Leads to

Caption: Mechanism of action for SMARCA2/4-degrader-14.

Experimental Protocols

Assessment of Protein Degradation by Western Blotting

This protocol is designed to quantify the degradation of SMARCA2 and SMARCA4 proteins in cancer cell lines following treatment with SMARCA2/4-degrader-14.

Materials:

  • SMARCA4-deficient (e.g., A549, NCI-H1568) and SMARCA4-proficient (e.g., NCI-H460, HeLa) cancer cell lines.[1][13]

  • SMARCA2/4-degrader-14

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-SMARCA2, anti-SMARCA4, and a loading control (e.g., anti-β-actin or anti-GAPDH).[1]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of SMARCA2/4-degrader-14 (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 4, 8, 24 hours).[4][7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and add ECL substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the intensity of SMARCA2 and SMARCA4 bands to the loading control.

    • Calculate the percentage of protein degradation relative to the DMSO-treated control.

    • Determine the DC50 (concentration at which 50% of the protein is degraded).[2]

cluster_0 Western Blotting Workflow A Cell Seeding B Treatment with SMARCA2/4-Degrader-14 A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Antibody Incubation F->G H Detection & Imaging G->H I Data Analysis (DC50 Calculation) H->I

Caption: Workflow for Western Blotting analysis.

Cell Viability and Proliferation Assays

These assays determine the anti-proliferative effect of SMARCA2/4-degrader-14 on cancer cell lines.

A. CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • Cancer cell lines (SMARCA4-deficient and -proficient)

  • SMARCA2/4-degrader-14

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Reagent

Procedure:

  • Cell Plating: Seed cells in 96-well plates at a density of 500-2000 cells per well and allow them to attach overnight.[7]

  • Treatment: Treat cells with a serial dilution of SMARCA2/4-degrader-14 for a specified period (e.g., 7 days).[4]

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to DMSO-treated controls.

    • Plot the dose-response curve and calculate the IC50 (concentration that inhibits cell growth by 50%).[4]

B. Clonogenic Assay

Materials:

  • Cancer cell lines

  • SMARCA2/4-degrader-14

  • 6-well plates

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: Treat the cells with various concentrations of SMARCA2/4-degrader-14.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.[1]

  • Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with methanol.

    • Stain with Crystal Violet solution.

  • Data Analysis:

    • Count the number of colonies in each well.

    • Compare the number of colonies in treated wells to the control wells to assess the long-term effect on cell proliferation.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol aims to confirm the formation of the ternary complex between SMARCA2/4, the degrader, and the E3 ligase.

Materials:

  • Cancer cell lines

  • SMARCA2/4-degrader-14

  • Co-IP lysis buffer

  • Antibodies against SMARCA2, SMARCA4, and the specific E3 ligase (e.g., VHL, CRBN).[10][11]

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with SMARCA2/4-degrader-14 or DMSO for a short period (e.g., 1-4 hours). Lyse the cells in Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with an antibody against the E3 ligase overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binders.

    • Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against SMARCA2 and SMARCA4.

    • An increased signal for SMARCA2/4 in the degrader-treated sample compared to the control indicates the formation of the ternary complex.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: In Vitro Degradation Potency

CompoundCell LineTarget ProteinDC50 (nM)Dmax (%)
SMARCA2/4-Degrader-14A549 (SMARCA4-mut)SMARCA2ValueValue
A549 (SMARCA4-mut)SMARCA4>1000<10
NCI-H460 (SMARCA4-WT)SMARCA2ValueValue
NCI-H460 (SMARCA4-WT)SMARCA4ValueValue

Note: DC50 is the concentration for 50% degradation; Dmax is the maximum degradation observed.[2][14]

Table 2: Anti-proliferative Activity

CompoundCell LineGenotypeIC50 (nM)
SMARCA2/4-Degrader-14A549SMARCA4-mutValue
NCI-H1568SMARCA4-mutValue
NCI-H460SMARCA4-WT>1000
HeLaSMARCA4-WT>1000

Note: IC50 is the concentration for 50% inhibition of cell growth.[2][4]

Conclusion

The provided protocols offer a comprehensive framework for the preclinical evaluation of SMARCA2/4-degrader-14. These experiments are crucial for determining the potency, selectivity, and mechanism of action of this class of targeted protein degraders, ultimately guiding their development as potential therapeutics for SMARCA4-deficient cancers.

References

Application Notes and Protocols for (S,R,S)-AHPC-CO-C-cyclohexane in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-CO-C-cyclohexane is a derivative of (S,R,S)-AHPC, a known ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] As a component in the development of Proteolysis Targeting Chimeras (PROTACs), this compound serves as a crucial element for engaging the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[3][4] PROTACs are heterobifunctional molecules that bring a target protein into close proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3][4]

The effective use of this compound, and PROTACs derived from it, in in vitro experiments is critically dependent on its solubility. Poor solubility can lead to inaccurate and irreproducible results in biological assays.[5] This document provides detailed application notes and protocols for determining the solubility of this compound and for its preparation for use in in vitro experiments.

Data Presentation: Solubility of (S,R,S)-AHPC and Related Compounds

CompoundSolventSolubilityConcentration (mM)Notes
(S,R,S)-AHPC hydrochlorideDMSO93 mg/mL199.13Fresh, moisture-free DMSO is recommended to ensure maximum solubility.[2]
(S,R,S)-AHPC-BocDMSO100 mg/mL188.44Sonication may be required to fully dissolve the compound.[6]
(S,R,S)-AHPC-CO-C-Cyclohexene-BpinDMSOMay dissolve-Recommended as the primary solvent to try.[7]
Water, Ethanol, DMFMay dissolve-Suggested as alternative solvents if DMSO is not effective.[7]

Note: The solubility of this compound should be experimentally determined. The data above for related compounds suggests that Dimethyl Sulfoxide (DMSO) is likely to be an effective solvent.

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic solubility of a compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical method for quantification

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration:

    • Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Preparation and Analysis:

    • Carefully remove an aliquot of the clear supernatant from each vial.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC method or another appropriate technique.

  • Calculation:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

Protocol 2: Preparation of Stock and Working Solutions for In Vitro Assays

This protocol outlines the steps for preparing this compound solutions for use in cell-based or biochemical assays.

Materials:

  • This compound

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile cell culture medium or assay buffer

Procedure:

A. Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO):

  • Accurately weigh a precise amount of this compound.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the vial containing the compound.

  • Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[3]

  • Visually inspect the solution to ensure no particulate matter is present.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.[3]

B. Preparation of Working Solutions:

  • Intermediate Dilution (optional but recommended):

    • For greater accuracy, perform an intermediate dilution of the high-concentration stock solution in DMSO. For example, to prepare a 1 mM solution, dilute the 10 mM stock 1:10 in DMSO.

  • Final Dilution:

    • Further dilute the stock or intermediate solution into the final sterile cell culture medium or assay buffer to achieve the desired working concentration.

    • Crucially, to avoid precipitation, add the DMSO stock solution dropwise to the aqueous medium while vortexing. [3]

    • Ensure the final concentration of DMSO in the assay is kept to a minimum, typically at or below 0.5%, to avoid solvent-induced cellular toxicity.[3][8]

    • Always include a vehicle control (cell culture medium or assay buffer with the same final concentration of DMSO) in your experiments.[3]

Mandatory Visualizations

G cluster_prep Solution Preparation Workflow cluster_assay Assay Preparation weigh Weigh this compound dissolve Dissolve in DMSO to make stock solution weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Store at -20°C/-80°C vortex->store dilute_intermediate Intermediate Dilution (in DMSO) store->dilute_intermediate dilute_final Final Dilution (in aqueous buffer/medium) dilute_intermediate->dilute_final add_to_assay Add to in vitro assay dilute_final->add_to_assay

Caption: Workflow for preparing this compound solutions.

G cluster_pathway PROTAC Mechanism of Action protac This compound-based PROTAC ternary Ternary Complex (POI-PROTAC-VHL) protac->ternary poi Target Protein of Interest (POI) poi->ternary vhl VHL E3 Ligase Complex vhl->ternary poly_ub Poly-ubiquitination of POI ternary->poly_ub ub Ubiquitin (Ub) ub->poly_ub proteasome 26S Proteasome poly_ub->proteasome degradation POI Degradation proteasome->degradation

Caption: PROTAC-mediated protein degradation pathway involving a VHL ligand.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-CO-C-cyclohexane is a synthetic ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. It serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technology offers a powerful strategy for targeted protein degradation and is a valuable tool in drug discovery and chemical biology.

These application notes provide detailed recommendations for the storage of this compound powder, along with protocols for its application in forming PROTACs and evaluating their efficacy in targeted protein degradation.

Recommended Storage Conditions

Proper storage of this compound is critical to maintain its chemical integrity and ensure experimental reproducibility. The following conditions are recommended based on available vendor data.

Data Presentation: Storage Stability

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStore in a tightly sealed container, protected from light and moisture.
4°C2 yearsFor shorter-term storage, ensure the container is well-sealed.
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Use of fresh, anhydrous solvents is recommended.
-20°C1 monthSuitable for working stock solutions. Protect from light.

Shipping Condition: This product is generally considered stable at ambient temperature for the duration of ordinary shipping and customs processing.

Mechanism of Action: PROTAC-Mediated Protein Degradation

This compound functions as the E3 ligase-recruiting moiety in a PROTAC. When conjugated to a ligand for a target protein of interest (POI) via a chemical linker, the resulting PROTAC orchestrates the formation of a ternary complex between the POI and the VHL E3 ligase complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.

Signaling Pathway Diagram

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC This compound-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated recruitment of a target protein to the VHL E3 ligase, leading to ubiquitination and proteasomal degradation.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound and the subsequent evaluation of its biological activity.

PROTAC Synthesis (General Workflow)

The synthesis of a PROTAC involves the chemical conjugation of this compound to a ligand for the target protein of interest via a suitable linker. The specific chemical reactions will depend on the functional groups present on the linker and the target protein ligand.

Experimental Workflow Diagram

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification and Characterization AHPC This compound Conjugation2 Conjugation of Linker-POI Ligand to this compound AHPC->Conjugation2 Linker Linker with compatible functional groups Conjugation1 Conjugation of Linker to POI Ligand Linker->Conjugation1 POI_Ligand Target Protein Ligand POI_Ligand->Conjugation1 Conjugation1->Conjugation2 Purification Purification (e.g., HPLC) Conjugation2->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Caption: General workflow for the synthesis of a PROTAC molecule.

Protocol: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is designed to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC synthesized from this compound.

Materials:

  • Cell line expressing the target protein of interest

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate to a final 1X concentration.

    • Boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the primary antibody for the loading control and repeat the washing and secondary antibody steps.

  • Detection and Analysis:

    • Prepare the ECL substrate and incubate with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Protocol: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol aims to demonstrate the formation of the ternary complex (Target Protein - PROTAC - VHL) in cells.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing lysis buffer

  • Antibody against VHL for immunoprecipitation

  • Control IgG antibody

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Primary antibodies against the target protein and VHL for Western blot

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein. Treat cells with the PROTAC (e.g., 100 nM) or DMSO for 4-6 hours.

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer as described in the Western blot protocol.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-VHL antibody or control IgG overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blot Analysis:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

    • Perform Western blot analysis on the eluted samples, probing for the target protein and VHL. The presence of the target protein in the VHL immunoprecipitate from PROTAC-treated cells indicates the formation of the ternary complex.

Safety and Handling

This compound is a bioactive small molecule and should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Handling: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: This document is intended for research use only. The information provided is based on currently available data and should be used as a guide. Researchers should always consult the specific product datasheet and safety data sheet (SDS) provided by the supplier and perform their own optimization of experimental conditions.

Application Notes and Protocols for Cell Permeability Assessment of PROTACs with AHPC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The von Hippel-Lindau (VHL) E3 ligase is frequently recruited in PROTAC design, often utilizing ligands such as the (S,R,S)-AHPC (azetidine-hyp-cys) moiety.[4][5]

A critical challenge in the development of effective PROTACs is their often high molecular weight and large polar surface area, which can impede their ability to cross cellular membranes and reach their intracellular targets.[6] Therefore, a thorough assessment of cell permeability is a crucial step in the optimization of PROTAC drug candidates. This document provides detailed application notes and protocols for evaluating the cell permeability of PROTACs, with a specific focus on those incorporating an AHPC linker.

Key Concepts in PROTAC Cell Permeability

The cell permeability of a PROTAC is a complex interplay of its physicochemical properties, including size, shape, flexibility, and polarity. The linker component, such as the AHPC linker, plays a significant role in these properties and can be modulated to improve cellular uptake.[5][7] Key parameters to assess during permeability studies include:

  • Apparent Permeability Coefficient (Papp): A quantitative measure of the rate at which a compound crosses a membrane.

  • Efflux Ratio: The ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction, indicating the involvement of active efflux transporters.

  • Intracellular Concentration: The amount of PROTAC that accumulates inside the cell, which is essential for target engagement and degradation.

Data Presentation: Comparative Permeability Data for Hypothetical PROTACs

The following tables summarize representative quantitative data from various permeability assays for hypothetical PROTACs with AHPC linkers. This structured format allows for easy comparison of different PROTAC candidates.

Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data

PROTAC IDLinker CompositionPapp (x 10⁻⁶ cm/s)Classification
PROTAC-AAHPC-PEG40.8Low
PROTAC-BAHPC-Alkyl-C82.5Moderate
PROTAC-CAHPC-PEG80.5Low
PROTAC-DAHPC-Alkyl-C124.1Moderate-High

Table 2: Caco-2 Permeability Assay Data

PROTAC IDPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioClassification
PROTAC-A0.63.05.0Low Permeability, High Efflux
PROTAC-B1.82.21.2Moderate Permeability, Low Efflux
PROTAC-C0.32.17.0Very Low Permeability, High Efflux
PROTAC-D3.23.51.1High Permeability, Low Efflux

Table 3: Cellular Uptake in HEK293 Cells (24-hour incubation)

PROTAC IDIntracellular Conc. (nM)Target Degradation (%)
PROTAC-A5035
PROTAC-B25085
PROTAC-C2515
PROTAC-D45095

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to assess the passive diffusion of a compound across an artificial lipid membrane.[6][8]

Materials:

  • 96-well PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTACs and control compounds

  • LC-MS/MS for analysis

Procedure:

  • Membrane Coating: Apply 5 µL of the artificial membrane solution to each well of the donor plate and allow the solvent to evaporate.[9]

  • Compound Preparation: Prepare stock solutions of test PROTACs and controls in DMSO and dilute to the final concentration in PBS.

  • Assay Setup:

    • Fill the acceptor plate wells with 300 µL of PBS.[9]

    • Add 150 µL of the compound solutions to the donor plate wells.[9]

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich".[9]

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[9]

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells by LC-MS/MS.

Data Analysis:

Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([CA]t / [C]equilibrium))

Where:

  • VD = Volume of donor well

  • VA = Volume of acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • [CA]t = Concentration in the acceptor well at time t

  • [C]equilibrium = Equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

The Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[6][10] This assay assesses both passive diffusion and active transport mechanisms.[11]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test PROTACs and control compounds

  • Lucifer Yellow

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 104 cells/cm2.

  • Monolayer Culture: Culture the cells for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >200 Ω·cm2.

    • Perform a Lucifer Yellow permeability assay. A Papp for Lucifer Yellow of <1.0 x 10-6 cm/s indicates a tight monolayer.[9]

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A-B) permeability, add the PROTAC solution to the apical (donor) chamber and HBSS to the basolateral (receiver) chamber.

    • For basolateral-to-apical (B-A) permeability, add the PROTAC solution to the basolateral (donor) chamber and HBSS to the apical (receiver) chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with 5% CO2. Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: Determine the concentration of the PROTAC in the collected samples by LC-MS/MS.

Data Analysis:

Calculate the Papp value for both A-B and B-A directions. The efflux ratio is calculated as:

Efflux Ratio = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.[10]

Protocol 3: Cellular Uptake Assay by LC-MS/MS

This protocol quantifies the intracellular concentration of a PROTAC.

Materials:

  • HEK293 cells (or other relevant cell line)

  • 6-well plates

  • Cell culture medium

  • Test PROTACs

  • PBS

  • Trypsin-EDTA

  • Lysis buffer

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with the desired concentration of the PROTAC and incubate for a specific time (e.g., 24 hours).

  • Cell Harvesting:

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells using Trypsin-EDTA and centrifuge to form a cell pellet.

  • Cell Lysis: Resuspend the cell pellet in a known volume of lysis buffer.

  • Sample Preparation: Perform protein precipitation (e.g., with acetonitrile) and centrifuge to separate the protein from the supernatant containing the PROTAC.

  • Sample Analysis: Analyze the supernatant by LC-MS/MS to determine the PROTAC concentration.

Data Analysis:

Calculate the intracellular concentration based on the measured amount of PROTAC and the known number of cells and average cell volume.

Visualization of Pathways and Workflows

PROTAC Mechanism of Action

PROTAC_MoA cluster_0 Cellular Environment PROTAC PROTAC (with AHPC linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (Target) POI->Ternary_Complex Binds E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for a PROTAC with an AHPC linker.

Experimental Workflow for Cell Permeability Assessment

Permeability_Workflow cluster_workflow Permeability Assessment Workflow Start PROTAC Candidate (with AHPC Linker) PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Caco2 Caco-2 Assay (Passive + Active Transport) Start->Caco2 Data_Analysis Data Analysis (Papp, Efflux Ratio, Conc.) PAMPA->Data_Analysis Caco2->Data_Analysis Cellular_Uptake Cellular Uptake Assay (Intracellular Concentration) Cellular_Uptake->Data_Analysis Data_Analysis->Cellular_Uptake Decision Select Lead Candidates Data_Analysis->Decision

Caption: A generalized workflow for assessing PROTAC cell permeability.

Signaling Pathway: PROTAC-Mediated Degradation of a Kinase

Kinase_Degradation_Pathway cluster_pathway PROTAC-Mediated Kinase Degradation PROTAC Kinase-Targeting PROTAC (AHPC Linker) Kinase Target Kinase PROTAC->Kinase Induces Degradation Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates No_Phosphorylation No Phosphorylation Kinase->No_Phosphorylation (Degraded) Downstream_Substrate Downstream Substrate Downstream_Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Apoptosis) Phosphorylated_Substrate->Cellular_Response Leads to No_Phosphorylation->Cellular_Response Alters

Caption: Signaling pathway illustrating the effect of a kinase-degrading PROTAC.

References

Measuring Protein Degradation by AHPC-PROTACs: A Detailed Western Blot Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide for utilizing Western blot analysis to quantify the degradation of a target protein of interest (POI) induced by (S, R, S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins, offering a powerful therapeutic strategy. The (S,R,S)-AHPC moiety specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in this targeted degradation process.

Principle and Signaling Pathway

AHPC-based PROTACs function by forming a ternary complex between the target protein and the VHL E3 ligase. This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitin (B1169507) chain acts as a molecular tag, marking the protein for recognition and subsequent degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC AHPC-PROTAC POI Target Protein (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound PolyUb_POI Polyubiquitinated POI PROTAC_bound->PROTAC Recycled VHL_bound VHL PROTAC_bound->VHL_bound VHL_bound->POI_bound Ubiquitinates Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Activates E2 E2->VHL_bound Delivers Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Peptides Degraded Peptides Proteasome->Peptides Degrades

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The efficacy of an AHPC-PROTAC is determined by its ability to induce degradation of the target protein. This is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

Below are illustrative data for a hypothetical AHPC-PROTAC targeting Bromodomain-containing protein 4 (BRD4) in a relevant cancer cell line.

Table 1: Dose-Response of a Hypothetical AHPC-BRD4 PROTAC (24-hour treatment)

PROTAC Concentration (nM)% BRD4 Degradation (Mean ± SD)
0 (Vehicle)0 ± 5
115 ± 4
1048 ± 6
5085 ± 5
10092 ± 3
50095 ± 2
100094 ± 3

Table 2: Time-Course of a Hypothetical AHPC-BRD4 PROTAC (at 100 nM)

Treatment Time (hours)% BRD4 Degradation (Mean ± SD)
00 ± 4
225 ± 5
455 ± 7
880 ± 6
1693 ± 4
2492 ± 3

Table 3: Degradation Parameters for the Hypothetical AHPC-BRD4 PROTAC

ParameterValue
DC50~10 nM
Dmax>90%

Experimental Protocols

This section provides a detailed methodology for performing a Western blot to measure PROTAC-mediated protein degradation.

Part 1: Cell Culture and PROTAC Treatment

Materials:

  • Cell line expressing the target protein of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • AHPC-PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Multi-well cell culture plates (e.g., 6-well or 12-well)

  • Phosphate-buffered saline (PBS), ice-cold

Protocol:

  • Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest. Allow cells to adhere overnight.[1]

  • PROTAC Preparation: Prepare a stock solution of the AHPC-PROTAC in DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for the dose-response experiment. Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment:

    • Dose-Response: Treat the cells with increasing concentrations of the PROTAC (e.g., ranging from 1 nM to 1000 nM) and the vehicle control for a fixed time point (e.g., 24 hours).[1]

    • Time-Course: Treat the cells with a fixed concentration of the PROTAC (typically at or above the DC50 value) and the vehicle control for various time points (e.g., 0, 2, 4, 8, 16, and 24 hours).

Cell_Treatment_Workflow cluster_treatment Treatment Conditions A Seed cells in multi-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of AHPC-PROTAC and vehicle control (DMSO) B->C D Dose-Response: Varying concentrations, fixed time C->D E Time-Course: Fixed concentration, varying times C->E F Incubate cells at 37°C D->F E->F G Proceed to Cell Lysis F->G

Caption: Cell treatment workflow.

Part 2: Cell Lysis and Protein Quantification

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Protein quantification assay kit (e.g., BCA or Bradford assay)

Protocol:

  • Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[2]

  • Lysate Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent Western blot.

Part 3: Western Blot Analysis

Materials:

  • Laemmli sample buffer (4x or 2x)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin, or β-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., CCD camera-based imager)

Protocol:

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add the appropriate volume of Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times with TBST for 5-10 minutes each.

  • Signal Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. It is important to ensure the signal is within the linear range of detection and not saturated.

Western_Blot_Workflow A Prepare samples with Laemmli buffer B SDS-PAGE: Separate proteins by size A->B C Transfer proteins to membrane B->C D Block membrane C->D E Incubate with primary antibody (anti-POI) D->E F Wash E->F G Incubate with HRP-conjugated secondary antibody F->G H Wash G->H I Add chemiluminescent substrate H->I J Image acquisition I->J K Re-probe with loading control antibody (e.g., anti-GAPDH) J->K Optional L Data Analysis J->L K->L

Caption: Western blot workflow.

Part 4: Data Analysis
  • Densitometry: Quantify the band intensities for the target protein and the loading control in each lane using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the band intensity of the target protein to the band intensity of the corresponding loading control for each sample. This corrects for any variations in protein loading.

  • Calculation of Percent Degradation: Calculate the percentage of protein degradation for each treated sample relative to the vehicle-treated control using the following formula:

    % Degradation = (1 - (Normalized POI intensity in treated sample / Normalized POI intensity in vehicle control)) x 100%

  • Determination of DC50 and Dmax:

    • For the dose-response data, plot the percent degradation against the log of the PROTAC concentration.

    • Fit the data to a non-linear regression curve (e.g., [log]inhibitor vs. response -- Variable slope) to determine the DC50 value.

    • The Dmax is the maximum observed degradation from the dose-response curve.

By following this detailed protocol, researchers can reliably and quantitatively assess the efficacy of AHPC-PROTACs in mediating the degradation of target proteins, providing crucial data for drug discovery and development efforts.

References

Troubleshooting & Optimization

Troubleshooting poor solubility of (S,R,S)-AHPC-CO-C-cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of (S,R,S)-AHPC-CO-C-cyclohexane and similar E3 ligase ligand-linker conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an E3 ligase ligand-linker conjugate, a key component in the development of Proteolysis-targeting chimeras (PROTACs).[1][2][3][4][5][6] These molecules are often complex and hydrophobic, leading to poor aqueous solubility. This can pose significant challenges in experimental assays, affecting bioavailability, and leading to inconsistent results.[7][8][9][10]

Q2: What are the initial steps to dissolve this compound?

A2: For most research compounds of this nature, the initial approach is to create a concentrated stock solution in an organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing capacity for many nonpolar compounds.[8][11] From this stock, further dilutions into aqueous buffers or cell culture media can be made.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous experimental medium. What should I do?

A3: This is a common issue known as "crashing out." It occurs because the overall solvent polarity increases dramatically upon dilution, reducing the compound's solubility.[11] Here are some strategies to overcome this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5%, to minimize solvent effects on the biological system.[11]

  • Use Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. An intermediate dilution into a mixture of the organic solvent and the aqueous medium can help.[12]

  • Rapid Mixing: When adding the stock solution to the aqueous medium, ensure rapid and vigorous mixing to promote dispersion and prevent localized high concentrations that can lead to precipitation.[11]

Q4: Are there alternative solvents to DMSO?

A4: Yes, other organic solvents can be used, depending on the specific compound and experimental constraints. Some common alternatives include ethanol, dimethylformamide (DMF), and N,N-dimethylacetamide (DMA).[7][8] The choice of solvent should always be validated for compatibility with the experimental system.

Troubleshooting Guide

This guide provides a systematic approach to addressing poor solubility of this compound.

Issue 1: The compound does not dissolve in the initial organic solvent.
  • Possible Cause: The chosen solvent may not be optimal for this specific compound.

  • Troubleshooting Steps:

    • Try Alternative Solvents: If DMSO fails, consult the solvent property table below and try other polar aprotic solvents like DMF or DMA.[8]

    • Gentle Warming: Carefully warm the solution (e.g., to 37°C) as solubility is often temperature-dependent.[13][14] However, be cautious of potential compound degradation at higher temperatures.

    • Sonication: Use a sonicator to provide mechanical energy to break up solute particles and aid dissolution.[11]

Issue 2: The compound is soluble in the organic stock but precipitates in the final aqueous medium.
  • Possible Cause: The aqueous medium cannot maintain the compound in solution at the desired concentration.

  • Troubleshooting Steps:

    • Co-solvents: Introduce a low percentage of a water-miscible co-solvent into your final aqueous medium. Common co-solvents include polyethylene (B3416737) glycols (PEGs) and propylene (B89431) glycol.[7][11][15]

    • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly improve solubility.[8][12][13] For example, acidic compounds are more soluble at higher pH, and basic compounds are more soluble at lower pH.

    • Use of Surfactants: Low concentrations of non-ionic surfactants can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[8]

Issue 3: Inconsistent experimental results are suspected to be due to solubility issues.
  • Possible Cause: The compound may not be fully dissolved, leading to variability in the effective concentration.

  • Troubleshooting Steps:

    • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.

    • Turbidity Measurement: For a more quantitative assessment, measure the turbidity of your solution using a spectrophotometer.[14] An increase in absorbance at a wavelength where the compound does not absorb (e.g., >500 nm) can indicate particulate matter.

    • Filtration: Filter your final solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before use in sensitive assays.

Data Presentation

Table 1: Properties of Common Organic Solvents

SolventRelative PolarityBoiling Point (°C)Dielectric ConstantMiscible with Water?
Hexane0.009691.88No
Toluene0.0991112.38No
Diethyl Ether0.117354.34Slightly
Tetrahydrofuran (THF)0.207667.58Yes
Ethyl Acetate0.228776.02Slightly
Acetone0.3555620.7Yes
Dimethylformamide (DMF)0.38615336.7Yes
Dimethyl Sulfoxide (DMSO)0.44418946.7Yes
Acetonitrile0.4608237.5Yes
Ethanol0.6547824.5Yes
Methanol0.7626532.7Yes
Water1.00010080.1-

Data compiled from various sources for reference.[16][17]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[11]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Final Aqueous Solution from DMSO Stock

  • Determine Final Concentration: Decide on the final concentration of the compound and the final percentage of DMSO that is acceptable for your experiment (e.g., <0.5%).

  • Prepare Intermediate Dilutions (if necessary): If a high dilution factor is required, prepare one or more intermediate dilutions of the stock solution in pure DMSO.

  • Final Dilution: Add the appropriate volume of the DMSO stock (or intermediate dilution) to your pre-warmed (if appropriate) aqueous buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.[11]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.[11]

  • Final Check: Visually inspect the final solution for any signs of precipitation.

Visualizations

TroubleshootingWorkflow start Poor Solubility of this compound q1 Does it dissolve in 100% DMSO? start->q1 solubilize Try gentle warming (37°C) or sonication q1->solubilize No q2 Does it precipitate upon dilution in aqueous buffer? q1->q2 Yes solubilize->q1 alt_solvent Try alternative solvent (e.g., DMF, DMA) solubilize->alt_solvent alt_solvent->q1 success Solution Prepared Successfully q2->success No troubleshoot_dilution Troubleshoot Dilution q2->troubleshoot_dilution Yes co_solvent Add co-solvent (e.g., PEG) to aqueous buffer troubleshoot_dilution->co_solvent ph_adjust Adjust pH of aqueous buffer troubleshoot_dilution->ph_adjust surfactant Add surfactant to aqueous buffer troubleshoot_dilution->surfactant co_solvent->q2 ph_adjust->q2 surfactant->q2

Caption: Troubleshooting workflow for poor compound solubility.

ExperimentalWorkflow weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate/ Warm add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute in Aqueous Buffer stock->dilute mix Vortex Immediately dilute->mix final Final Working Solution mix->final

Caption: Experimental workflow for solution preparation.

SignalingPathway protac This compound (as part of a PROTAC) ternary Ternary Complex (Target-PROTAC-E3) protac->ternary target Target Protein (e.g., Kinase) target->ternary e3_ligase E3 Ubiquitin Ligase (e.g., VHL) e3_ligase->ternary ubiquitination Ubiquitination ternary->ubiquitination Proximity-induced proteasome Proteasome ubiquitination->proteasome Poly-ubiquitinated Target degradation Target Protein Degradation proteasome->degradation downstream Downstream Signaling Blocked degradation->downstream

Caption: Hypothetical signaling pathway for PROTAC-mediated protein degradation.

References

PROTAC Synthesis with AHPC: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of your Proteolysis Targeting Chimera (PROTAC) synthesis, with a specific focus on those utilizing the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) linker for recruiting the von Hippel-Lindau (VHL) E3 ligase.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for the final step in AHPC-based PROTAC synthesis, and what are the typical yields?

A1: The most prevalent reaction for conjugating the AHPC-linker moiety to a warhead (target protein binder) is an amide coupling . This reaction typically involves the formation of an amide bond between a carboxylic acid on one component (e.g., the AHPC-linker) and a primary or secondary amine on the other (e.g., the warhead).

Reported yields for this final coupling step can vary significantly, often ranging from low to moderate (e.g., 14-41%).[1][2] Achieving high yields can be challenging due to the complex and often large nature of the reacting molecules, which are frequently "beyond the Rule of 5".[3]

Q2: How does the choice of coupling reagent impact the reaction yield?

A2: The selection of a coupling reagent is critical for achieving high yields in amide bond formation. Modern onium-type reagents are generally more efficient and lead to fewer side reactions than older carbodiimide-based reagents. Reagents like HATU and COMU often provide the highest coupling efficiencies and are particularly effective for sterically hindered amino acids or complex fragments.[4]

Q3: Can the properties of the linker itself affect the synthetic yield?

A3: Yes, the linker's composition and length can influence the synthesis. While linker design is often optimized for biological activity (i.e., facilitating the formation of a stable ternary complex), its physicochemical properties also play a role in the synthesis.[5][6] For instance, incorporating polyethylene (B3416737) glycol (PEG) units can enhance the solubility of the PROTAC, which may facilitate the reaction and purification process.[5] Conversely, very long or rigid linkers might create steric hindrance that slows down the coupling reaction.

Q4: What are the best practices for purifying AHPC-based PROTACs to maximize recovery?

A4: Maximizing recovery during purification is essential for the overall yield. The most common purification techniques for PROTACs are flash column chromatography and reverse-phase high-performance liquid chromatography (HPLC). To optimize recovery, it is crucial to carefully select the column chemistry and gradient conditions. It is also important to minimize the number of purification steps, as each step can lead to product loss.[7]

Troubleshooting Guide: Improving Amide Coupling Yield

This guide addresses common issues encountered during the amide coupling step of AHPC-based PROTAC synthesis and provides actionable solutions.

Problem 1: Low or No Product Formation

Possible Causes & Solutions:

  • Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough for your specific substrates.

    • Solution: Switch to a more powerful onium salt reagent like HATU or COMU. These are known for their high reactivity and ability to minimize side reactions like racemization.[4]

  • Suboptimal Reaction Conditions: The reaction temperature, time, or solvent may not be ideal.

    • Solution: Most amide couplings for PROTACs are run at room temperature for 4 to 24 hours.[8] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate, but this should be done cautiously to avoid degradation. Ensure your solvent (commonly DMF) is anhydrous, as water can hydrolyze the activated ester intermediate.

  • Poor Solubility of Reactants: The AHPC-linker or the warhead may have limited solubility in the reaction solvent, preventing an effective reaction.

    • Solution: Consider switching to a more solubilizing solvent like DMA or NMP. The inclusion of PEG chains in the linker design can also improve the solubility of the final PROTAC and intermediates.[9]

  • Incorrect Stoichiometry: An improper ratio of reactants and reagents can lead to incomplete conversion.

    • Solution: A common starting point is to use a slight excess of the amine component and the coupling reagent relative to the carboxylic acid. A generalized stoichiometry is: Carboxylic Acid : Amine : Coupling Reagent : Additive : Base = 1 : 1.2-1.5 : 1.5 : 1.5 : 3.0.

Problem 2: Presence of Multiple Byproducts

Possible Causes & Solutions:

  • Side Reactions from Coupling Reagents: Carbodiimide reagents like DCC can lead to the formation of N-acylurea byproducts, which can be difficult to remove.

    • Solution: Use phosphonium (B103445) or aminium/uronium reagents (e.g., PyBOP, HBTU, HATU) to avoid this side reaction. The use of additives like HOBt or Oxyma Pure can also suppress byproduct formation.[10][11]

  • Racemization: If your warhead or linker contains a chiral center adjacent to the carboxylic acid, racemization can occur during activation.

    • Solution: The use of additives like HOBt or HOAt is known to suppress racemization. Reagents like HATU, which are based on HOAt, are particularly effective in this regard.

  • Starting Material Degradation: The reaction conditions may be too harsh for your complex molecules.

    • Solution: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. If your molecules are base-sensitive, carefully choose a non-nucleophilic base like DIPEA and avoid strong bases.

Data Presentation: Comparison of Coupling Reagents

The following table provides a comparative overview of common coupling reagents used in amide synthesis, with data synthesized from studies on peptide synthesis, which is chemically analogous to the final coupling step in PROTAC synthesis.

Coupling ReagentAdditiveBaseSolventReaction Time (min)Typical Yield (%)Reference(s)
HATU HOAtDIPEADMF30~99[4]
COMU NoneDIPEADMF15-30>99[4]
HBTU HOBtDIPEADMF30~95-98[4]
PyBOP HOBtDIPEADMF30~95[4]
DCC HOBtNoneDCM60-120Variable, prone to side reactions[10]
T3P NonePyridineVaries120-24014-41 (for specific PROTAC synthesis)[2]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Amide Coupling for AHPC-PROTAC Synthesis

This protocol describes a general method for the final amide coupling step to synthesize an AHPC-based PROTAC.

Materials:

  • AHPC-linker with a terminal carboxylic acid

  • Warhead with a terminal amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate (B1210297), Methanol)

Procedure:

  • Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve the AHPC-linker-acid (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine-containing warhead (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

Protocol 2: Monitoring Reaction Progress with LC-MS
  • Sample Preparation: At desired time points, withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture. Dilute the aliquot with a suitable solvent like acetonitrile (B52724) or methanol.

  • Analysis: Inject the diluted sample into an LC-MS system.

  • Interpretation: Monitor the chromatogram for the disappearance of the starting material peaks (AHPC-linker-acid and amine-warhead) and the appearance of the product peak at the expected mass-to-charge ratio (m/z).

Visualizations

Logical Workflow for Troubleshooting Low Synthesis Yield

G start Low or No PROTAC Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Assess Reaction Conditions (Solvent, Temp, Time) start->check_conditions solubility Check Substrate Solubility start->solubility change_coupling Change Coupling Reagent? (e.g., to HATU/COMU) check_reagents->change_coupling optimize_conditions Optimize Conditions? (e.g., Temp, Conc.) check_conditions->optimize_conditions change_coupling->optimize_conditions No success Improved Yield change_coupling->success Yes change_solvent Change Solvent? (e.g., to DMA/NMP) optimize_conditions->change_solvent No optimize_conditions->success Yes solubility->change_solvent purification Review Purification Method change_solvent->purification No change_solvent->success Yes purification->success G cluster_synthesis Synthesis cluster_monitoring In-Process Control cluster_workup Work-up & Purification cluster_analysis Final Analysis start 1. Dissolve Reactants (AHPC-Linker-Acid & Amine-Warhead) reagents 2. Add Coupling Reagents (HATU, DIPEA in DMF) start->reagents react 3. Stir at Room Temp (4-12h) reagents->react monitor 4. Monitor by LC-MS react->monitor workup 5. Aqueous Work-up monitor->workup purify 6. Chromatography (Flash or HPLC) workup->purify char 7. Characterization (LC-MS, NMR) purify->char final_product Pure PROTAC char->final_product

References

Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC-CO-C-cyclohexane PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on linker optimization for (S,R,S)-AHPC-CO-C-cyclohexane PROTACs.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, with a focus on linker-related challenges.

Question: My this compound PROTAC demonstrates high binding affinity to both the target protein and the VHL E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?

Answer:

This is a common challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-VHL). The linker is a critical component in ensuring the proper assembly of this complex. Here are several potential linker-related problems and troubleshooting steps:

  • Incorrect Linker Length or Rigidity:

    • Too Short: A short linker can cause steric hindrance, preventing the target protein and VHL from coming together effectively.[1][2]

    • Too Long or Flexible: An excessively long or flexible linker might lead to non-productive binding, where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[1][3][4]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in such a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 enzyme.[1]

  • Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][5] Polyethylene (B3416737) glycol (PEG) linkers are often used to improve solubility and permeability, while alkyl chains provide more rigidity.[6][7]

Troubleshooting Workflow:

A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.

G cluster_0 A Start: No Degradation Observed B Synthesize a small library of PROTACs with varying linker lengths and compositions. A->B C Test new PROTACs in cell-based degradation assays. B->C D Analyze DC50 and Dmax values. C->D E Is degradation observed with any new linker? D->E F Optimize further around the effective linker length and composition. E->F Yes G Consider alternative E3 ligase ligands or warheads. E->G No H End: Optimized PROTAC identified. F->H G->H

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?

Answer:

The "hook effect" is a known phenomenon where high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which reduces degradation efficiency.[1][6][8] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.

  • Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This makes the ternary complex more stable and can mitigate the hook effect.[1]

  • Modify Linker Flexibility: A more rigid linker can pre-organize the binding moieties, potentially favoring the formation of the ternary complex over binary complexes.[1]

To investigate and address the hook effect, perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC.[6][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common linker types used for (S,R,S)-AHPC-based PROTACs?

A1: The most frequently used linkers are polyethylene glycol (PEG) and alkyl chains of varying lengths.[7][9] PEG linkers are known to enhance aqueous solubility and cell permeability.[3][7] Alkyl chains, on the other hand, provide more rigidity, which can be beneficial for pre-organizing the binding elements.[6]

Q2: How does linker length generally impact PROTAC efficacy?

A2: The relationship between linker length and PROTAC efficacy is often parabolic. Linkers that are too short can cause steric hindrance, preventing the formation of the ternary complex.[1][2] Conversely, linkers that are too long can lead to unproductive complex formation where ubiquitination cannot occur efficiently.[3][4] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[2][3]

Q3: What is the significance of the linker attachment points?

A3: The points at which the linker is connected to the warhead (targeting the protein of interest) and the E3 ligase ligand are crucial.[4] The attachment points should be at solvent-exposed regions of the ligands to minimize disruption of their binding to their respective proteins. The choice of attachment site can significantly influence the geometry of the ternary complex and, consequently, the degradation efficiency.[4]

Q4: How can I be sure that the lack of degradation is due to the linker and not other factors?

A4: To confirm that the issue is linker-related, it's important to perform several control experiments:

  • Confirm Target and E3 Ligase Engagement: Ensure that your warhead and the (S,R,S)-AHPC moiety are binding to their respective proteins in the context of the full PROTAC molecule.[8]

  • Proteasome Inhibition: Co-treat cells with your PROTAC and a proteasome inhibitor. If the degradation is reversed, it confirms the involvement of the proteasome.[8]

  • E3 Ligase Dependence: Co-treat cells with your PROTAC and an excess of a free VHL ligand. This will competitively block the PROTAC from binding to VHL, and a rescue of degradation confirms VHL engagement.[8]

  • Inactive Stereoisomer Control: Synthesize a control PROTAC using an inactive epimer of the (S,R,S)-AHPC ligand. This molecule should not bind to VHL and therefore should not induce degradation.[8]

Data Presentation

The optimal linker length is system-dependent. Below are examples illustrating the impact of linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTACLinker Length (atoms)Target ProteinDC50DmaxReference
PROTAC A12ERαLess PotentLower[3][10]
PROTAC B16ERαMore PotentHigher[3][10]
PROTAC C19ERαLess PotentLower[10]
PROTAC D21ERαLess PotentLower[10]

Table 2: Impact of Linker Length on p38α Degradation

PROTAC SeriesLinker Length (atoms)Target ProteinDegradation EfficacyReference
NR-1c20p38αEfficient[2]
NR-3 series15-17p38αOptimal[2]
Shorter Linkers<15p38αReduced[2]

Experimental Protocols

Protocol 1: Synthesis of an (S,R,S)-AHPC-Linker Conjugate

This protocol describes a general method for synthesizing an (S,R,S)-AHPC-linker conjugate with a terminal functional group (e.g., carboxylic acid or amine) for subsequent coupling to a warhead.

Materials:

  • (S,R,S)-AHPC hydrochloride

  • Linker with appropriate terminal functional groups (e.g., PEG or alkyl chain)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Protecting groups and deprotection agents as needed

Procedure:

  • Coupling of (S,R,S)-AHPC to the Linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the protected linker in a suitable solvent like DMF.

    • Add coupling agents (e.g., HATU, HOBt) and a base (e.g., DIPEA) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and purify the product by flash column chromatography.

  • Deprotection (if necessary):

    • If the linker has a protected terminal group, perform the appropriate deprotection step (e.g., using TFA for a Boc group).

  • Purification:

    • Purify the final (S,R,S)-AHPC-linker conjugate using techniques like HPLC.

  • Characterization:

    • Confirm the structure and purity of the product using LC-MS and NMR.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[8]

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of your this compound PROTACs. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for your target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.

Visualizations

G cluster_0 PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) TernaryComplex POI-PROTAC-VHL Ternary Complex POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb E1, E2 Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation G cluster_1 Experimental Workflow for Linker Optimization A Synthesize PROTACs with varying linker lengths B Treat cells with a dose range of each PROTAC A->B C Perform Western Blot to assess target degradation B->C D Determine DC50 and Dmax values C->D E Compare efficacy of different linker lengths D->E F Identify optimal linker length E->F G Further optimization (e.g., linker composition, attachment points) F->G

References

Avoiding off-target effects with (S,R,S)-AHPC-CO-C-cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (S,R,S)-AHPC-CO-C-cyclohexane, an E3 Ligase Ligand-Linker Conjugate used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chemical moiety that functions as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a cyclohexane (B81311) linker. Its primary use is in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This molecule has been utilized in the development of degraders for proteins such as SMARCA2/4.[1][2]

Q2: How can off-target effects of PROTACs synthesized with this compound be identified?

A comprehensive approach is recommended to identify off-target effects. The cornerstone of this is global proteomics, which uses mass spectrometry to compare protein abundance in cells treated with the PROTAC versus control-treated cells. This can be supplemented with transcriptomics (e.g., RNA-sequencing) to differentiate between protein degradation and transcriptional changes. Potential off-targets identified through proteomics should be validated using orthogonal methods like Western blotting and target engagement assays such as the Cellular Thermal Shift Assay (CETSA).

Q3: What are the common causes of off-target effects with VHL-recruiting PROTACs?

Off-target effects with VHL-recruiting PROTACs can arise from several factors:

  • Promiscuous Warhead: The ligand targeting the protein of interest (the "warhead") may have affinity for other proteins, leading to their unintended degradation.

  • E3 Ligase Ligand Specificity: While (S,R,S)-AHPC is a high-affinity VHL ligand, the overall structure of the PROTAC can influence its interaction with other cellular components.

  • Ternary Complex Formation: The selectivity of a PROTAC is not solely dependent on the binary affinities of its ligands but also on the stability of the ternary complex (Target-PROTAC-E3 Ligase). Some off-targets may form surprisingly stable ternary complexes.

  • "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can lead to off-target pharmacology.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Cell Toxicity Observed Off-target degradation of essential proteins. High PROTAC concentration. Solvent toxicity.Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration. Lower the PROTAC concentration. Ensure the solvent concentration is not toxic to the cells. Use unbiased proteomics to identify unintended degraded proteins.
Inconsistent Degradation Results Suboptimal PROTAC concentration (potential "Hook Effect"). Cell line variability in E3 ligase or target expression. Compound instability.Perform a full dose-response curve to identify the optimal concentration and rule out the "hook effect." Confirm the expression levels of the target protein and VHL in your cell line via Western blot. Ensure proper storage and handling of the PROTAC.
Discrepancy Between Proteomics and Western Blot Data Differences in assay sensitivity. Poor antibody specificity in Western blotting.Use quantitative proteomics data to guide the selection of a highly specific antibody for Western blot validation. If available, confirm antibody specificity using knockout/knockdown cell lines.
No Degradation of Target Protein Poor cell permeability of the PROTAC. Low expression of VHL E3 ligase in the cell line. Unstable ternary complex.Assess cell permeability using relevant assays. Confirm VHL expression in the cell line. Consider modifying the linker to improve the stability of the ternary complex.

Quantitative Data Summary

The following table provides a hypothetical example of quantitative proteomics data for identifying off-targets of a SMARCA2-targeting PROTAC synthesized using this compound. In a real experiment, data would be generated for thousands of proteins.

Protein Gene Name Log2 Fold Change (PROTAC vs. Vehicle) p-value Potential Off-Target?
SMARCA2SMARCA2-3.5< 0.001On-Target
SMARCA4SMARCA4-0.80.04Possible
BRD4BRD4-0.20.56Unlikely
ZFP91ZFP91-1.50.01Possible
GAPDHGAPDH0.050.92Unlikely

Note: This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is essential to confirm these hits as true off-targets.

Experimental Protocols

Global Proteomics Workflow for Off-Target Identification

This protocol outlines a typical workflow for identifying off-target effects of a PROTAC using quantitative mass spectrometry.

  • Cell Culture and Treatment:

    • Culture a suitable human cell line (e.g., a SMARCA4-deficient cancer cell line for a SMARCA2 degrader) to ~70-80% confluency.

    • Treat cells with the PROTAC at a predetermined optimal concentration.

    • Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer of the AHPC ligand).

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells.

    • Quantify protein concentration (e.g., using a BCA assay).

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Data Analysis:

    • Process the raw MS data using software such as MaxQuant or Spectronaut to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that the PROTAC engages with potential off-target proteins in a cellular context.

  • Cell Treatment:

    • Treat intact cells with the PROTAC or vehicle control.

  • Heat Challenge:

    • Heat the cell lysates at a range of temperatures.

  • Fractionation:

    • Separate aggregated from soluble proteins by centrifugation.

  • Detection:

    • Analyze the soluble fraction by Western blot using an antibody specific to the potential off-target protein. A shift in the melting curve in the presence of the PROTAC indicates target engagement.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound based) Target Target Protein (e.g., SMARCA2) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Target_PROTAC Target-PROTAC PROTAC->Target_PROTAC Proteasome Proteasome Target->Proteasome Enters Target->Target_PROTAC Target_PROTAC_VHL Target-PROTAC-VHL VHL->Target_PROTAC_VHL Ub Ubiquitin Ub->Target Tags Target Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degrades Target_PROTAC->Target_PROTAC_VHL Target_PROTAC_VHL->Ub Ubiquitination

Caption: Mechanism of action of a PROTAC utilizing this compound.

Off_Target_Workflow start Start: Suspected Off-Target Effect proteomics Global Proteomics (MS) - Identify downregulated proteins start->proteomics validation Validate Hits proteomics->validation western Western Blot - Confirm degradation validation->western Potential Off-Target cetsa CETSA - Confirm target engagement validation->cetsa Potential Off-Target conclusion Conclusion: Confirmed Off-Target or Downstream Effect validation->conclusion No Significant Hits downstream Downstream Functional Assays - Assess phenotypic impact western->downstream cetsa->downstream downstream->conclusion

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: Enhancing Cell Permeability of Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the cell permeability of bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor cell permeability of our bioconjugate?

A1: The low cell permeability of bioconjugates can often be attributed to several physicochemical properties. These include a high polar surface area due to the nature of peptides or antibodies, a large molecular size which hinders passive diffusion, and the presence of charged groups that are unfavorable for crossing the hydrophobic lipid bilayer of the cell membrane. Additionally, the conjugate may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell.

Q2: How can we quantitatively assess the cell permeability of our conjugate?

A2: The two most common in vitro assays for quantifying cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It provides a good initial assessment of passive permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium. This model assesses both passive diffusion and active transport mechanisms, including efflux.[1]

The primary output of these assays is the apparent permeability coefficient (Papp), which indicates the rate of transport across the membrane.

Q3: What is a "good" Papp value for a bioconjugate?

A3: Papp values are generally used to classify compounds into low, medium, and high permeability categories. While specific thresholds can vary between laboratories, a general guideline for Caco-2 assays is as follows:

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp between 1 and 10 x 10⁻⁶ cm/s

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s

It is important to include well-characterized high and low permeability control compounds in your experiments for reliable classification.

Q4: What is an efflux ratio and why is it important?

A4: The efflux ratio is calculated from a bi-directional Caco-2 assay by dividing the Papp value from the basolateral (B) to apical (A) direction by the Papp value from the apical (A) to basolateral (B) direction (Efflux Ratio = Papp (B-A) / Papp (A-B)). An efflux ratio greater than 2 is a strong indicator that the conjugate is a substrate for active efflux transporters, which can significantly limit its intracellular accumulation and efficacy.[1]

Troubleshooting Guide: Low Cell Permeability

If you are observing lower-than-expected intracellular concentrations or poor permeability of your bioconjugate, consult the following table for potential causes and recommended solutions.

Potential Cause Recommended Troubleshooting Strategy Experimental Verification
High Polarity / Low Lipophilicity Medicinal Chemistry Approaches: - Lipophilic Capping: Introduce non-polar groups at the N- or C-terminus. - Modify Side Chains: Replace polar amino acid side chains with more hydrophobic ones, where permissible for target binding. - Linker Modification: Increase the hydrophobicity of the linker connecting the payload to the delivery vehicle.[2][3]- Perform a PAMPA assay to assess changes in passive permeability. - Determine the octanol-water partition coefficient (LogP/LogD) of the modified conjugates.
Large Molecular Size Formulation Strategies: - Liposomal Encapsulation: Encapsulate the conjugate in liposomes to facilitate cellular uptake via endocytosis.[4][5] - Nanoparticle Formulation: Formulate the conjugate into polymeric nanoparticles to enhance stability and cellular entry.- Measure the cellular uptake of the formulated conjugate using fluorescence microscopy or flow cytometry with a labeled conjugate. - Perform a Caco-2 assay with the formulated conjugate to determine its effect on Papp.
Active Efflux Inhibition of Efflux Pumps: - Co-administer the conjugate with known inhibitors of efflux pumps (e.g., verapamil (B1683045) for P-gp) in the Caco-2 assay.[1]- A significant increase in the A-B Papp value and a decrease in the efflux ratio in the presence of an inhibitor confirms that the conjugate is an efflux substrate.
Inefficient Cellular Uptake Mechanism Conjugation with Cell-Penetrating Peptides (CPPs): - Covalently attach a CPP (e.g., Tat, Penetratin, oligoarginine) to the bioconjugate to promote translocation across the cell membrane.[6][7]- Compare the intracellular concentration of the conjugate with and without the CPP using a cellular uptake assay. - A significant increase in intracellular concentration indicates successful CPP-mediated delivery.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data to illustrate the impact of different strategies on the cell permeability of bioconjugates.

Table 1: Effect of Cell-Penetrating Peptide (CPP) Conjugation on Apparent Permeability (Papp)

Conjugate CPP Papp (A-B) (x 10⁻⁶ cm/s) Permeability Classification
DoxorubicinNone0.5Low
Doxorubicin-sC18sC1815.3High
MethotrexateNone< 0.1Low
Methotrexate-CHAPCHAP1.52Moderate

Data is illustrative and compiled from various sources for comparative purposes.[6][8]

Table 2: Impact of Linker Hydrophobicity on ADC Stability and Aggregation

Payload Surrogate Calculated logP Monomer (%) Melting Temperature (Tm) Shift (°C)
Unconjugated mAbN/A>990
Hydrophilic1.598-1.5
Intermediate3.092-3.0
Hydrophobic4.585-5.0

This table illustrates that increasing payload hydrophobicity can lead to decreased stability (lower Tm) and increased aggregation (lower % monomer) of antibody-drug conjugates (ADCs). Data adapted from literature for illustrative purposes.[2]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for assessing the passive permeability of a bioconjugate.

1. Materials:

  • 96-well filter plates (e.g., PVDF membrane)

  • 96-well acceptor plates

  • Lipid solution (e.g., 10% lecithin (B1663433) in dodecane)[9]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test conjugate and control compounds

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for analysis

2. Procedure:

  • Prepare the Artificial Membrane: Carefully coat the filter of each well in the donor plate with 5 µL of the lipid solution. Allow the solvent to evaporate completely (approximately 15-20 minutes).

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Plate: Dissolve the test conjugate and controls in PBS to the desired concentration (e.g., 10 µM). Add 150 µL of the compound solution to each well of the lipid-coated donor plate.

  • Assemble the PAMPA "Sandwich": Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[10]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

  • Quantification: Determine the concentration of the conjugate in the donor and acceptor wells using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca * (Vd + Va)) / (C0 * Va))

    Where:

    • Vd = Volume of the donor well

    • Va = Volume of the acceptor well

    • A = Surface area of the membrane

    • t = Incubation time

    • Ca = Final concentration in the acceptor well

    • C0 = Initial concentration in the donor well

Troubleshooting PAMPA:

  • High variability between replicates: Ensure consistent and complete coating of the membrane with the lipid solution. Check for air bubbles between the donor and acceptor plates.

  • Low recovery of the compound: The compound may be binding to the plate material. Include a mass balance calculation to check for compound loss. Using plates with low-binding surfaces can mitigate this issue.

  • Inconsistent results with known compounds: Verify the integrity of the lipid solution and ensure the incubation conditions (time, temperature, shaking speed) are consistent.

Caco-2 Permeability Assay

This protocol provides a general guideline for assessing the permeability of a bioconjugate across a Caco-2 cell monolayer.

1. Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well or 96-well format)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test conjugate and control compounds (high and low permeability)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for analysis

2. Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²), which indicates a well-formed barrier.[11]

  • Assay Preparation: Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

  • Apical to Basolateral (A-B) Transport:

    • Add the transport buffer containing the test conjugate and controls to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber for analysis, replacing the volume with fresh buffer.

  • Basolateral to Apical (B-A) Transport (for efflux assessment):

    • Perform a parallel experiment by adding the conjugate solution to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Analyze the concentration of the conjugate in the collected samples using a validated analytical method like LC-MS/MS.

  • Calculation of Papp: Calculate the Papp value for both A-B and B-A directions. The rate of transport (dQ/dt) is determined from the slope of the cumulative amount transported versus time.

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt = Rate of permeation

    • A = Surface area of the insert

    • C0 = Initial concentration in the donor chamber

Troubleshooting Caco-2 Assay:

  • Low TEER values: This indicates a leaky monolayer. Check for contamination, ensure proper cell seeding density, and verify the quality of the cell culture medium. Some compounds can be toxic to the cells, leading to a drop in TEER; in such cases, use a lower, non-toxic concentration.

  • High variability in Papp values: Ensure consistent cell culture conditions and passage numbers. Gently add and remove solutions to avoid disturbing the cell monolayer.[12]

  • Poor recovery of the compound: The compound may be metabolized by the Caco-2 cells or may bind to the plastic of the plates. Perform a mass balance study to account for all the compound.

Visualizations

Experimental Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days (monolayer formation) seed->culture teer Measure TEER (check integrity) culture->teer wash Wash monolayer with buffer teer->wash add_compound Add conjugate to donor chamber wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from receiver chamber incubate->sample quantify Quantify concentration (LC-MS/MS) sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 cell permeability assay.

Strategies to Enhance Bioconjugate Cell Permeability

Permeability_Strategies cluster_strategies Enhancement Strategies start Low Permeability Bioconjugate med_chem Medicinal Chemistry - Increase Lipophilicity - Modify Linker start->med_chem formulation Formulation - Liposomes - Nanoparticles start->formulation cpp CPP Conjugation - Tat, Penetratin - Oligoarginine start->cpp end Enhanced Cell Permeability med_chem->end formulation->end cpp->end

Caption: Overview of strategies to improve cell permeability.

Cellular Uptake Pathways for Bioconjugates

Uptake_Pathways cluster_pathways Uptake Mechanisms extracellular Extracellular Space (Bioconjugate) passive Passive Diffusion extracellular->passive endocytosis Endocytosis extracellular->endocytosis cpp_mediated CPP-Mediated Translocation extracellular->cpp_mediated cell_membrane Cell Membrane cytosol Cytosol (Payload Release) cell_membrane->cytosol passive->cell_membrane endocytosis->cell_membrane cpp_mediated->cell_membrane

Caption: Cellular uptake mechanisms for bioconjugates.

References

Technical Support Center: Addressing PROTAC Hook Effect with AHPC-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you understand and overcome the "hook effect," a common challenge in PROTAC-based experiments, with a focus on the application of (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based degraders.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]

Q2: What is the underlying mechanism of the hook effect?

A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][2] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1]

Q3: What are the consequences of the hook effect for my experiments?

Q4: How can AHPC-based trivalent degraders help address the hook effect?

A4: AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Trivalent PROTACs, which can be designed using AHPC as the VHL ligand, consist of a bivalent inhibitor for the target protein and an E3 ligase ligand connected via a branched linker.[3][4] This design enhances the avidity and cooperativity of the ternary complex formation.[3] The increased binding valency leads to a more stable and prolonged ternary complex, which can outcompete the formation of non-productive binary complexes even at high PROTAC concentrations, thus minimizing the hook effect.[3][4]

Troubleshooting Guide

Problem: My dose-response curve for my AHPC-based PROTAC shows a bell shape, with degradation decreasing at higher concentrations.

  • Likely Cause: You are observing the hook effect.

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end, to fully characterize the bell-shaped curve.

    • Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]

    • Assess Ternary Complex Formation: Utilize biophysical or cellular assays like NanoBRET or AlphaLISA to directly measure the formation of the ternary complex at different PROTAC concentrations.[1] A decrease in ternary complex formation at high concentrations will correlate with the observed hook effect.

    • Consider a Trivalent PROTAC Design: If the hook effect remains a significant issue, transitioning to a trivalent PROTAC design incorporating an AHPC-based VHL ligand could be a viable strategy to enhance ternary complex stability and mitigate the hook effect.[3]

Problem: My AHPC-based PROTAC shows weak or no degradation, even at low concentrations.

  • Likely Cause: This could be due to several factors unrelated to the hook effect.

  • Troubleshooting Steps:

    • Verify Target Engagement: Confirm that your PROTAC can bind to the target protein and the VHL E3 ligase independently using appropriate biophysical assays.

    • Check E3 Ligase Expression: Ensure that the cell line used in your experiments expresses sufficient levels of VHL E3 ligase.

    • Optimize Incubation Time: Perform a time-course experiment to determine the optimal duration for PROTAC treatment, as degradation kinetics can vary.

    • Assess Cell Permeability: Poor cell permeability of the PROTAC can lead to insufficient intracellular concentrations. Consider assays to evaluate the cell permeability of your compound.

Data Presentation

Table 1: Comparison of Degradation Potency (DC50) between Bivalent and Trivalent VHL-based PROTACs against BET Proteins.

CompoundTarget ProteinDC50 (nM) in 22Rv1 cells (4h treatment)
MZ1 (Bivalent) BRD225
BRD3920
BRD450
SIM1 (Trivalent) BRD20.7
BRD39.5
BRD41.2

Data summarized from Imaide, S., et al. (2021). Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity. Nature Chemical Biology.[3]

Experimental Protocols

Protocol 1: Western Blotting to Assess Protein Degradation

This protocol outlines the steps to quantify target protein degradation following treatment with an AHPC-based PROTAC.

Materials:

  • Cell culture reagents

  • AHPC-based PROTAC

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the AHPC-based PROTAC in cell culture medium over a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.

    • Include a vehicle-only control.

    • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane with an antibody against a loading control.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve and identify the DC50, Dmax, and the presence of a hook effect.

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay monitors the formation of the ternary complex between the target protein, the AHPC-based PROTAC, and the VHL E3 ligase in real-time.[1][5]

Materials:

  • HEK293 cells

  • Plasmids for expressing the target protein fused to NanoLuc® luciferase and VHL E3 ligase fused to HaloTag®

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Vivazine Substrate and HaloTag® ligand

  • AHPC-based PROTAC

  • BRET-capable luminometer

Methodology:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the plasmids expressing the NanoLuc®-target protein and HaloTag®-VHL fusion proteins.

    • Plate the transfected cells in a multi-well plate.

  • Assay Setup:

    • Label the HaloTag®-VHL fusion protein with the fluorescent HaloTag® ligand.

    • Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.

  • PROTAC Treatment and Measurement:

    • Add serial dilutions of the AHPC-based PROTAC to the wells.

    • Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect, where ternary complex formation decreases at high PROTAC concentrations.

Protocol 3: AlphaLISA Assay for Ternary Complex Formation

This in vitro proximity-based assay quantifies the formation of the ternary complex.[6]

Materials:

  • Tagged target protein (e.g., GST-tagged)

  • Tagged VHL E3 ligase (e.g., FLAG-tagged)

  • AHPC-based PROTAC

  • AlphaLISA acceptor beads (e.g., anti-GST)

  • AlphaLISA donor beads (e.g., anti-FLAG)

  • Assay buffer

  • 384-well microplate

  • AlphaLISA-compatible plate reader

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the AHPC-based PROTAC in assay buffer.

    • Prepare solutions of the tagged target protein and tagged VHL E3 ligase in assay buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the target protein, VHL E3 ligase, and PROTAC dilutions.

    • Include controls with no PROTAC and no proteins.

    • Incubate the plate to allow for ternary complex formation.

  • Bead Addition and Incubation:

    • Add AlphaLISA acceptor and donor beads to the wells.

    • Incubate the plate in the dark to allow for bead-protein binding.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaLISA-compatible plate reader.

    • Plot the AlphaLISA signal against the PROTAC concentration. A hook effect will be observed as a decrease in the signal at high PROTAC concentrations.

Mandatory Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary PROTAC AHPC-based PROTAC PROTAC->Ternary E3 VHL E3 Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI Fragments Proteasome->Degradation

Caption: PROTAC-mediated degradation of a target protein.

Hook_Effect The PROTAC Hook Effect cluster_low Optimal PROTAC Concentration cluster_high High PROTAC Concentration Low_PROTAC PROTAC Low_Ternary Productive Ternary Complex Low_PROTAC->Low_Ternary Low_POI POI Low_POI->Low_Ternary Low_E3 VHL Low_E3->Low_Ternary Degradation Degradation Low_Ternary->Degradation High_PROTAC1 PROTAC Binary_POI Unproductive Binary Complex (POI-PROTAC) High_PROTAC1->Binary_POI High_PROTAC2 PROTAC Binary_E3 Unproductive Binary Complex (VHL-PROTAC) High_PROTAC2->Binary_E3 High_POI POI High_POI->Binary_POI High_E3 VHL High_E3->Binary_E3 No_Degradation No Degradation Binary_POI->No_Degradation Binary_E3->No_Degradation

Caption: Formation of unproductive binary complexes at high PROTAC concentrations.

Trivalent_PROTAC Trivalent PROTAC Mechanism POI_Domains Target Protein (e.g., with two domains) Stable_Ternary Highly Stable Ternary Complex POI_Domains->Stable_Ternary Bivalent Binding Trivalent Trivalent PROTAC (AHPC-based) Trivalent->Stable_Ternary VHL VHL E3 Ligase VHL->Stable_Ternary Degradation Degradation Stable_Ternary->Degradation Enhanced Degradation & Minimized Hook Effect

Caption: Trivalent PROTACs enhance ternary complex stability.

Troubleshooting_Workflow Troubleshooting Workflow for the Hook Effect Start Observe Bell-Shaped Dose-Response Curve Confirm Confirm Hook Effect (Wider Concentration Range) Start->Confirm Analyze Determine Dmax and Optimal Concentration Confirm->Analyze Assess Assess Ternary Complex Formation (NanoBRET/AlphaLISA) Analyze->Assess Correlate Correlate Ternary Complex Formation with Degradation Assess->Correlate Mitigate Consider Trivalent PROTAC Design Correlate->Mitigate If Hook Effect Persists End Optimized Degradation Correlate->End If Optimal Concentration is Effective Mitigate->End

Caption: A logical workflow for troubleshooting the hook effect.

References

Technical Support Center: (S,R,S)-AHPC-CO-C-cyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-CO-C-cyclohexane in their chemical reactions, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, a potent ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a cyclohexane (B81311) linker with a carboxylic acid functional group.[1][2] Its primary application is in the synthesis of PROTACs, where it serves as a building block to connect a target protein ligand, ultimately leading to the degradation of the target protein.[3]

Q2: What is the role of the (S,R,S) stereochemistry in AHPC?

The specific (S,R,S) stereochemistry of the AHPC core is crucial for its high binding affinity to the VHL E3 ligase.[4] Using an incorrect epimer or stereoisomer will result in a molecule that is inactive and fails to recruit the VHL E3 ligase, thereby preventing the degradation of the target protein.[4][5] It is essential to confirm the stereochemical purity of the starting material.

Q3: What are the most common reactions involving this compound?

The most common reaction is an amide bond formation (amide coupling) between the carboxylic acid of the cyclohexane linker and a primary or secondary amine on the linker of a target protein ligand.[6] This reaction is a critical step in the convergent synthesis of PROTAC molecules.

Q4: Why is my PROTAC synthesized with this compound showing low degradation efficiency?

Low degradation efficiency can stem from several factors. A primary reason is often the inefficient formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[7] The linker, in this case including the cyclohexane moiety, plays a critical role in the geometry of this complex.[7] Other factors can include poor cell permeability or suboptimal physicochemical properties of the final PROTAC molecule.[7]

Q5: What is the "hook effect" and how does it relate to PROTACs synthesized with this linker?

The "hook effect" is a phenomenon observed in PROTAC assays where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[7][8] This is because at very high concentrations, the PROTAC can form binary complexes (PROTAC-target or PROTAC-VHL) instead of the productive ternary complex required for degradation.[8] This effect is a general characteristic of PROTACs and is not specific to the this compound linker itself, but it is a crucial consideration during dose-response experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during amide coupling reactions involving this compound.

Issue Possible Cause Recommended Solution
Failed or Low-Yield Amide Coupling Reaction 1. Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough for the specific substrates.Use a more potent amide coupling reagent such as HATU or HCTU, which are often effective for sterically hindered amines and acids.[6] Ensure the reagent is fresh and stored under anhydrous conditions.
2. Inappropriate Base: The base used may be interfering with the reaction or may not be strong enough.Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[6] Typically, 2-3 equivalents of the base are used.
3. Deactivation of Coupling Reagent: Moisture in the reaction can deactivate the coupling reagents.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[6]
4. Poor Solubility of Reactants: One or both of the reactants may not be fully dissolved in the reaction solvent.Ensure all reactants are fully dissolved. Sonication or gentle heating may be necessary. Consider using co-solvents to improve solubility.[6]
5. Steric Hindrance: The cyclohexane moiety or the amine-containing substrate may be sterically bulky.Consider extending the reaction time or increasing the reaction temperature (e.g., to 40-50 °C).[6]
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired product and reaction byproducts may have similar polarities, making separation by column chromatography difficult.Optimize the solvent system for flash column chromatography, potentially using a gradient elution. Consider reverse-phase chromatography (e.g., C18) if normal-phase silica (B1680970) gel is ineffective.[6]
2. Contamination with Coupling Reagent Byproducts: Byproducts from reagents like DCC (dicyclohexylurea) can be difficult to remove.If using a carbodiimide (B86325) reagent that produces insoluble urea (B33335) byproducts, ensure complete filtration. Alternatively, use coupling reagents that produce water-soluble byproducts.[9]
Synthesized PROTAC is Inactive 1. Incorrect Stereochemistry: The (S,R,S) stereochemistry of the AHPC moiety may have been compromised during synthesis or the starting material was incorrect.Verify the stereochemistry of the final compound using appropriate analytical techniques. Synthesize a control PROTAC with an inactive epimer of the VHL ligand to confirm that the degradation is dependent on the correct stereoisomer.[4]
2. Failed to Form a Productive Ternary Complex: The overall structure of the PROTAC does not allow for a stable and productive ternary complex.This is a fundamental challenge in PROTAC design. If the amide coupling is successful but the PROTAC is inactive, a redesign of the linker portion of the molecule may be necessary.[7]
3. Lack of VHL E3 Ligase Engagement: The AHPC moiety is not binding to the VHL E3 ligase.To confirm VHL engagement, co-treat cells with your PROTAC and an excess of a free VHL ligand (e.g., (S,R,S)-AHPC).[4] A rescue of degradation would confirm VHL engagement.

Experimental Protocols

General Protocol for Amide Coupling Reaction

This protocol provides a general procedure for the amide coupling of this compound with an amine-containing linker or warhead.

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid component, this compound (1 equivalent), in the chosen anhydrous solvent.

    • Add the amine component (1.1 equivalents) to the solution.

    • Add the coupling reagent (e.g., HATU, 1.2 equivalents).

    • Add the non-nucleophilic base (e.g., DIPEA, 3 equivalents).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reaction times can vary from 2 to 12 hours.[6]

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a mild acid).

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine and dry over an anhydrous salt (e.g., Na₂SO₄).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product using flash column chromatography or preparative HPLC.

Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) TargetProtein Target Protein PROTAC->TargetProtein Binds to Target VHL VHL E3 Ligase PROTAC->VHL Binds to VHL TernaryComplex Ternary Complex (Target-PROTAC-VHL) PROTAC->TernaryComplex TargetProtein->TernaryComplex VHL->TernaryComplex Ubiquitination Polyubiquitination of Target Protein TernaryComplex->Ubiquitination E2 E2 Ubiquitin-Conjugating Enzyme E2->TernaryComplex Recruited Ub Ubiquitin Ub->E2 Proteasome Proteasome Ubiquitination->Proteasome Recognition & Degradation DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein Troubleshooting_Workflow Troubleshooting Amide Coupling Reactions cluster_troubleshooting Troubleshooting Steps Start Start: Amide Coupling Reaction CheckReaction Low or No Product Formation? Start->CheckReaction CheckPurity Product Impure? CheckReaction->CheckPurity No CouplingReagent Optimize Coupling Reagent (e.g., use HATU/HCTU) CheckReaction->CouplingReagent Yes Success Successful Synthesis CheckPurity->Success No Purification Optimize Purification Method (e.g., Reverse Phase) CheckPurity->Purification Yes Base Check Base (use DIPEA/TEA) CouplingReagent->Base Conditions Ensure Anhydrous Conditions Base->Conditions Solubility Improve Reactant Solubility Conditions->Solubility Solubility->Start Retry Reaction Purification->Success

References

Validation & Comparative

A Comparative Guide to VHL Ligands: (S,R,S)-AHPC-CO-C-cyclohexane in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S,R,S)-AHPC-CO-C-cyclohexane, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with other prominent VHL ligands. The comparative analysis is supported by experimental data and detailed methodologies for key assays, offering valuable insights for researchers in targeted protein degradation and drug discovery.

Introduction to VHL Ligands in Targeted Protein Degradation

The von Hippel-Lindau (VHL) protein is a crucial component of the cellular ubiquitin-proteasome system, functioning as the substrate recognition subunit of the VHL E3 ubiquitin ligase complex. This complex tags target proteins for degradation, playing a vital role in cellular homeostasis. In recent years, hijacking VHL using small molecule ligands has emerged as a powerful strategy in the development of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules recruit VHL to a specific protein of interest, leading to its ubiquitination and subsequent degradation.

(S,R,S)-AHPC is a derivative of the well-established VHL ligand, VH032, and serves as the "warhead" that binds to VHL in various PROTAC constructs, including those utilizing a cyclohexane (B81311) linker. The efficacy of a PROTAC is significantly influenced by the binding affinity of its VHL ligand. Therefore, a quantitative comparison of different VHL ligands is essential for the rational design of potent and selective protein degraders.

Quantitative Comparison of VHL Ligand Binding Affinity

The binding affinity of a ligand to its target protein is a critical parameter for its effectiveness. In the context of VHL ligands, this is typically quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger binding affinity. The following table summarizes the reported Kd values for (S,R,S)-AHPC and other widely used VHL ligands, as determined by various biophysical techniques.

LigandAliasBinding Affinity (Kd) to VHLExperimental Method
(S,R,S)-AHPC VH032-NH2Similar to VH032 (~185 nM)[1]Inferred from VH032 data
VH032 -185 nM[1]Isothermal Titration Calorimetry (ITC)
VH101 -44 nMNot Specified
VH298 -80-90 nMIsothermal Titration Calorimetry (ITC), Competitive Fluorescence Polarization

Note: The binding affinity of this compound is primarily determined by the (S,R,S)-AHPC moiety. The linker is generally designed to not interfere with this interaction.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway involving VHL and a typical experimental workflow for characterizing VHL ligands.

VHL_Signaling_Pathway VHL-Mediated Protein Degradation Pathway cluster_PROTAC PROTAC Action cluster_Cellular_Machinery Cellular Machinery PROTAC PROTAC VHL_Ligand (S,R,S)-AHPC PROTAC->VHL_Ligand Linker Linker PROTAC->Linker POI_Ligand POI Ligand PROTAC->POI_Ligand VHL VHL VHL_Ligand->VHL Binding POI Protein of Interest (POI) POI_Ligand->POI Binding E3_Complex E3 Ubiquitin Ligase Complex VHL->E3_Complex Forms Ub Ubiquitin E3_Complex->Ub Recruits Ub->POI Ubiquitination Proteasome Proteasome POI->Proteasome Degradation

Caption: VHL-mediated protein degradation induced by a PROTAC.

Experimental_Workflow Workflow for VHL Ligand Characterization cluster_synthesis Compound Synthesis cluster_binding Binding Affinity Determination cluster_cellular Cellular Activity Assessment cluster_data Data Analysis synthesis Synthesize VHL Ligand ((S,R,S)-AHPC derivative) ITC Isothermal Titration Calorimetry (ITC) synthesis->ITC SPR Surface Plasmon Resonance (SPR) synthesis->SPR degradation_assay Protein Degradation Assay (e.g., Western Blot, Mass Spec) synthesis->degradation_assay data_analysis Determine Kd, DC50, Dmax ITC->data_analysis SPR->data_analysis degradation_assay->data_analysis

Caption: Experimental workflow for VHL ligand characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers aiming to replicate or adapt these experiments for their own VHL ligand characterizations.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a VHL ligand binding to the VHL protein.

Materials:

  • Purified VHL protein (typically as a complex with Elongin B and Elongin C, VCB)

  • VHL ligand (e.g., (S,R,S)-AHPC)

  • ITC instrument (e.g., MicroCal ITC200)

  • Dialysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)

  • Syringes and sample cells for ITC

Protocol:

  • Sample Preparation:

    • Dialyze the purified VCB protein against the ITC buffer overnight at 4°C to ensure buffer matching.

    • Dissolve the VHL ligand in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration. A small amount of DMSO may be used for initial solubilization, but the final concentration should be matched in the protein buffer.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and the injection syringe with the ITC buffer.

  • Experiment Execution:

    • Load the VCB protein solution (e.g., 20-50 µM) into the sample cell.

    • Load the VHL ligand solution (e.g., 200-500 µM) into the injection syringe.

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the system to return to baseline.

  • Data Analysis:

    • Integrate the raw data (heat pulses) to obtain the heat change per injection.

    • Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time binding kinetics (association rate constant, kon, and dissociation rate constant, koff) and determine the binding affinity (Kd) of a VHL ligand to the VHL protein.

Materials:

  • Purified VCB protein

  • VHL ligand

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl pH 2.5)

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.

    • Inject the VCB protein solution (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-5000 RU).

    • Deactivate the remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the VHL ligand (analyte) in the running buffer, typically spanning a concentration range from 0.1 to 10 times the expected Kd.

    • Inject the different concentrations of the ligand over the immobilized VCB surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase during the injection and the dissociation phase after the injection ends.

  • Surface Regeneration:

    • After each ligand injection cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine the kon and koff.

    • Calculate the dissociation constant (Kd) as the ratio of koff/kon.

Conclusion

The selection of a VHL ligand is a critical step in the design of effective PROTACs. While (S,R,S)-AHPC, the core of the queried molecule, demonstrates a binding affinity in the nanomolar range, other ligands such as VH101 and VH298 exhibit even stronger binding to VHL. The choice of ligand will ultimately depend on the specific application, the nature of the target protein, and the overall properties of the resulting PROTAC. The experimental protocols provided in this guide offer a foundation for researchers to perform their own comparative assessments and make informed decisions in the development of novel protein degraders.

References

A Comparative Guide to PROTAC Linker Efficacy: (S,R,S)-AHPC-Cyclohexane vs. Pomalidomide-Based Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the architecture of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy. The linker, connecting the target-binding warhead and the E3 ligase ligand, is far more than a simple spacer; it dictates the geometry and stability of the ternary complex, ultimately influencing the potency and selectivity of the degrader. This guide provides a comparative analysis of two distinct linker strategies: rigid cyclohexane-containing linkers attached to the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC, and the more flexible linkers commonly conjugated to pomalidomide, a ligand for the Cereblon (CRBN) E3 ligase.

This comparison focuses on PROTACs designed to degrade the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, a well-established therapeutic target in oncology. While direct head-to-head studies are limited, by examining prominent examples from both classes, researchers can discern the nuanced advantages and disadvantages inherent to each approach.

The PROTAC Mechanism: A Shared Pathway

Both (S,R,S)-AHPC and pomalidomide-based PROTACs operate via the same fundamental mechanism: hijacking the cell's native ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, inducing proximity between the target protein (e.g., BRD4) and an E3 ubiquitin ligase (VHL or CRBN). This induced ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.

PROTAC_Mechanism POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase (VHL or CRBN) E3->Ternary Ub Ubiquitination Ternary->Ub Poly-Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Fragments Peptide Fragments Proteasome->Fragments

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Efficacy: VHL vs. CRBN Recruiters

To illustrate the performance of these two linker strategies, we compare two potent BET degraders: ARV-771 , which utilizes a rigid (S,R,S)-AHPC-based VHL ligand, and ARV-825 , which employs a pomalidomide-based CRBN ligand. It is important to note that the data presented below is compiled from different studies and does not represent a direct head-to-head experiment. Variations in cell lines and experimental conditions can influence results.

Parameter(S,R,S)-AHPC-Based PROTAC (ARV-771)Pomalidomide-Based PROTAC (ARV-825)
E3 Ligase Recruited von Hippel-Lindau (VHL)Cereblon (CRBN)
Target Protein(s) Pan-BET (BRD2/3/4)BRD4
Cell Line(s) Castration-Resistant Prostate Cancer (22Rv1, VCaP)Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46
DC₅₀ (50% Degradation) < 1 nM to < 5 nM[1]< 1 nM[1][2][3][4]
Dₘₐₓ (Max. Degradation) Not explicitly reported, but leads to tumor regression[5]Not explicitly reported, but described as complete degradation[2]

Both ARV-771 and ARV-825 demonstrate exceptional potency, achieving 50% degradation of their target proteins at sub-nanomolar concentrations.[1][2][3][4] This highlights that both VHL and CRBN can be recruited to generate highly effective degraders. The choice between a rigid AHPC-based linker and a more flexible pomalidomide-based one is often driven by target-specific requirements for ternary complex formation, as well as desired physicochemical properties like solubility and cell permeability.[6]

Signaling Pathway: Downstream Effects of BET Degradation

Degradation of BET proteins, particularly BRD4, has profound effects on oncogenic signaling. BRD4 is a critical epigenetic reader that binds to acetylated histones at super-enhancers and promoters, recruiting transcriptional machinery to drive the expression of key oncogenes, most notably c-MYC.[6][7] By degrading BRD4, both AHPC- and pomalidomide-based PROTACs effectively shut down this signaling axis, leading to the suppression of c-MYC protein levels, cell cycle arrest, and apoptosis in cancer cells.[2][3][8]

BET_Signaling_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Degradation BRD4 Degradation BRD4->Degradation AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 recruits RNAPolII RNA Pol II PTEFb->RNAPolII activates cMYC_Gene c-MYC Gene RNAPolII->cMYC_Gene transcribes cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein translates to Proliferation Cell Proliferation & Survival cMYC_Protein->Proliferation promotes PROTAC AHPC or Pomalidomide PROTAC PROTAC->BRD4 targets

Caption: Downstream effects of PROTAC-mediated BRD4 degradation.

Experimental Protocols

The quantitative assessment of PROTAC efficacy relies on robust and standardized experimental procedures. The primary method for determining DC₅₀ and Dₘₐₓ values is Western Blotting.

Protocol: Western Blotting for BRD4 Degradation

This protocol provides a generalized workflow for quantifying BRD4 protein levels in cultured cells following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells (e.g., 22Rv1, NAMALWA) in 6-well plates to achieve 70-80% confluency on the day of treatment.[5]

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC (e.g., ARV-771 or ARV-825) in fresh culture medium. A typical concentration range would be 0.1 nM to 1000 nM.

    • Treat cells with the varying concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[5]

  • Protein Extraction (Lysis):

    • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. The supernatant contains the soluble protein.[9]

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions. This ensures equal protein loading for all samples.[5]

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to a final 1X concentration and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[5]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for BRD4. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.[10]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Analysis:

    • Visualize protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[5]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the BRD4 band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of remaining BRD4 relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Experimental_Workflow Seed 1. Seed Cells (e.g., 22Rv1) Treat 2. Treat with PROTAC Series Seed->Treat Lyse 3. Cell Lysis & Protein Extraction Treat->Lyse Quantify 4. Protein Quantification (BCA) Lyse->Quantify SDS 5. SDS-PAGE & Western Blot Quantify->SDS Image 6. Imaging & Densitometry SDS->Image Analyze 7. Data Analysis (DC50 / Dmax) Image->Analyze

Caption: Standard experimental workflow for PROTAC efficacy testing.

Conclusion

Both (S,R,S)-AHPC-based VHL-recruiting PROTACs and pomalidomide-based CRBN-recruiting PROTACs have proven to be exceptionally potent strategies for inducing the degradation of BET proteins. The choice between a rigid, cyclohexane-containing linker scaffold and a more flexible pomalidomide-based linker is not a matter of inherent superiority but rather one of empirical optimization for a given target. Factors such as the topology of the target protein's surface, the required vector for E3 ligase presentation, and the desired physicochemical properties of the final molecule all play a crucial role. The data for ARV-771 and ARV-825 demonstrate that both approaches can yield degraders with picomolar to low-nanomolar efficacy, underscoring the versatility and power of the PROTAC platform. Future development will continue to rely on the systematic evaluation of diverse linker chemistries to unlock the full therapeutic potential of targeted protein degradation.

References

Validating SMARCA2/4 Degradation: A Comparative Guide to AHPC-PROTAC Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of an AHPC-PROTAC for SMARCA2/4 degradation against other VHL-recruiting PROTACs. It includes supporting experimental data, detailed protocols, and visualizations to aid in the evaluation of this therapeutic strategy.

The targeted degradation of SMARCA2 and SMARCA4, two key ATPases of the SWI/SNF chromatin remodeling complex, represents a promising therapeutic avenue in oncology, particularly for cancers with mutations in SMARCA4. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to induce the degradation of these historically challenging targets. This guide focuses on the validation of SMARCA2/4 degradation using a PROTAC incorporating an (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) moiety to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We present a comparative analysis with other VHL-recruiting SMARCA2/4-degrading PROTACs, namely ACBI2 and A947, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action: AHPC-PROTAC for SMARCA2/4 Degradation

An AHPC-PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). It consists of three key components: a ligand that specifically binds to the bromodomain of SMARCA2 or SMARCA4, a linker, and the AHPC ligand that recruits the VHL E3 ubiquitin ligase. The PROTAC molecule facilitates the formation of a ternary complex between the target protein (SMARCA2/4) and the VHL E3 ligase. This proximity enables the E3 ligase to tag the target protein with ubiquitin molecules, marking it for degradation by the proteasome.

AHPC_PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC AHPC-PROTAC SMARCA2_4 SMARCA2/4 PROTAC->SMARCA2_4 Binds to Bromodomain VHL VHL E3 Ligase PROTAC->VHL Recruits via AHPC Ligand SMARCA2_4_PROTAC_VHL SMARCA2/4-PROTAC-VHL Ternary Complex Ub Ubiquitin Ub->SMARCA2_4_PROTAC_VHL Ubiquitination Proteasome Proteasome Proteasome->SMARCA2_4 Degrades SMARCA2_4_PROTAC_VHL->Proteasome Targeted for Degradation

AHPC-PROTAC mechanism of action.

Comparative Degradation Efficiency

The efficacy of a PROTAC is primarily evaluated by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). Below is a summary of the degradation performance of an AHPC-PROTAC and two other VHL-recruiting PROTACs, ACBI2 and A947, across different cancer cell lines.

PROTACTargetCell LineDC50DmaxReference
PROTAC SMARCA2/4-degrader-4 (AHPC-based) SMARCA2/4A549<100 nM>90%[1][2]
ACBI2 SMARCA2RKO1 nMN/AMedchemExpress
SMARCA4RKO32 nMN/AMedchemExpress
A947 SMARCA2SW157339 pM96%[3]
SMARCA4SW15731.1 nM92%[3]

Note: Data for PROTAC SMARCA2/4-degrader-4 is based on similar compounds from the same patent. N/A indicates data not available.

Experimental Validation Protocols

Robust validation of PROTAC-mediated protein degradation requires a multi-pronged approach using orthogonal methods. Here, we provide detailed protocols for key experiments.

Western Blotting for SMARCA2/4 Degradation

Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels.

Western_Blot_Workflow A 1. Cell Treatment (PROTAC Incubation) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-SMARCA2/4) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Band Densitometry) I->J

Western Blotting experimental workflow.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., A549, SW1573, RKO) and allow them to adhere overnight. Treat cells with varying concentrations of the AHPC-PROTAC or comparator compounds for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to equal concentrations and denature by boiling in Laemmli buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against SMARCA2 (e.g., Cell Signaling Technology, #11966) and SMARCA4 (e.g., Cell Signaling Technology, #49360), and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2/4 signal to the loading control and express the degradation as a percentage relative to the vehicle-treated control.

Mass Spectrometry for Proteome-wide Selectivity

Mass spectrometry-based proteomics provides an unbiased and comprehensive assessment of a PROTAC's selectivity by quantifying changes across the entire proteome.

Protocol:

  • Sample Preparation:

    • Treat cells with the PROTAC at a concentration known to induce maximal degradation (e.g., 100 nM A947 for 8 hours) and a vehicle control.

    • Lyse the cells and extract total protein.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC).

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant) to identify and quantify proteins from the MS/MS spectra.

    • Perform label-free quantification (LFQ) or isobaric labeling (e.g., TMT) to determine the relative abundance of proteins between treated and control samples.

    • Generate a volcano plot to visualize proteins that are significantly up- or downregulated. This will confirm on-target degradation of SMARCA2/4 and identify any potential off-target effects.

Flow Cytometry for Single-Cell Degradation Analysis

Flow cytometry allows for the quantification of protein degradation at the single-cell level, providing insights into population heterogeneity in response to the PROTAC.

Protocol:

  • Cell Treatment and Fixation:

    • Treat cells with the PROTAC as described for Western blotting.

    • Harvest the cells and fix them with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.

  • Permeabilization and Staining:

    • Permeabilize the cells with ice-cold 90% methanol (B129727) or a detergent-based permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Stain the cells with a primary antibody against SMARCA2 or SMARCA4, followed by a fluorescently labeled secondary antibody.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of the target protein in the treated versus control cell populations to quantify the extent of degradation.

Downstream Signaling Consequences of SMARCA2/4 Degradation

Degradation of the catalytic subunits of the SWI/SNF complex has profound effects on chromatin accessibility and gene expression. This can lead to the suppression of oncogenic transcriptional programs and ultimately, cell cycle arrest and apoptosis in susceptible cancer cells. For instance, in SMARCA4-mutant cancers that are dependent on SMARCA2, selective degradation of SMARCA2 can be synthetically lethal.

Downstream_Signaling PROTAC AHPC-PROTAC SMARCA2_4_Deg SMARCA2/4 Degradation PROTAC->SMARCA2_4_Deg Chromatin Altered Chromatin Accessibility SMARCA2_4_Deg->Chromatin Gene_Expr Dysregulated Gene Expression Chromatin->Gene_Expr Cell_Cycle Cell Cycle Arrest Gene_Expr->Cell_Cycle Apoptosis Apoptosis Gene_Expr->Apoptosis

Downstream effects of SMARCA2/4 degradation.

Conclusion

The validation of SMARCA2/4 degradation by AHPC-PROTACs demonstrates a potent and selective approach for targeting these key chromatin remodelers. The comparative data presented here, alongside detailed experimental protocols, provides a robust framework for researchers to evaluate the efficacy and specificity of this class of degraders. The use of orthogonal validation methods, including Western blotting, mass spectrometry, and flow cytometry, is crucial for a comprehensive understanding of the on-target and potential off-target effects of these molecules, ultimately guiding their development as potential cancer therapeutics.

References

A Researcher's Guide to Negative Control Experiments for (S,R,S)-AHPC-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity and mechanism of action of a novel therapeutic is paramount. In the burgeoning field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. This guide provides a comprehensive comparison of active (S,R,S)-AHPC-based PROTACs with their essential negative controls, focusing on the rationale, experimental validation, and data interpretation.

(S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) is a widely utilized E3 ligase ligand that recruits the von Hippel-Lindau (VHL) protein. When incorporated into a PROTAC, it facilitates the ubiquitination and subsequent proteasomal degradation of a target protein. To ensure that the observed degradation is a direct result of the PROTAC's intended mechanism, a well-designed negative control is indispensable.

The Critical Role of Stereochemistry in Negative Controls

The cornerstone of a robust negative control for an (S,R,S)-AHPC-based PROTAC lies in the stereochemistry of the AHPC moiety. The (S,R,S) configuration is the active diastereomer that binds to the VHL E3 ligase. Its epimer, (S,S,S)-AHPC, is unable to bind to VHL due to steric hindrance.[1] Therefore, a PROTAC synthesized with (S,S,S)-AHPC-CO-C-cyclohexane serves as an ideal negative control. This molecule is structurally identical to its active counterpart in terms of the target protein binder and the linker, but it is deficient in its ability to recruit the E3 ligase. Any observed cellular effects, or lack thereof, can then be confidently attributed to the engagement of the VHL E3 ligase.

Quantitative Comparison of Active vs. Negative Control PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded. A stark difference in the DC50 values between the active PROTAC and its negative control is a key indicator of on-target, E3 ligase-dependent activity.

Below is a comparative analysis of a SMARCA2-targeting PROTAC, ACBI2, which utilizes a VHL ligand analogous to (S,R,S)-AHPC, and its corresponding negative control, cisACBI2, which contains a cis-hydroxyproline moiety that abrogates VHL binding.

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)Rationale for Inclusion
ACBI2SMARCA2RKO1-13>90Active PROTAC with a VHL-binding ligand.
cisACBI2SMARCA2RKO>10,000Not ApplicableNegative control with a non-VHL-binding ligand.

Data sourced from opnMe, Boehringer Ingelheim's open access portal for scientific collaboration.

As the data clearly demonstrates, the active PROTAC, ACBI2, potently degrades SMARCA2 at nanomolar concentrations. In contrast, the negative control, cisACBI2, shows no degradation even at micromolar concentrations, confirming that the degradation of SMARCA2 by ACBI2 is dependent on its engagement with the VHL E3 ligase.

Experimental Protocols

To validate the activity of an (S,R,S)-AHPC-based PROTAC and its negative control, two fundamental assays are routinely employed: Western Blot for protein degradation and a cell viability assay to assess downstream functional consequences.

Western Blot Analysis for Protein Degradation

Objective: To quantify the levels of the target protein following treatment with the active PROTAC and the negative control.

Materials:

  • Cells expressing the target protein

  • Active PROTAC ((S,R,S)-AHPC-based)

  • Negative Control PROTAC ((S,S,S)-AHPC-based)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the active PROTAC and the negative control (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control.

CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To assess the impact of target protein degradation on cell viability.

Materials:

  • Cells of interest

  • Active PROTAC ((S,R,S)-AHPC-based)

  • Negative Control PROTAC ((S,S,S)-AHPC-based)

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of the active PROTAC and the negative control for a specified period (e.g., 72 hours).

  • Assay Protocol: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker to induce cell lysis and then incubate at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PROTAC mechanism of action and the experimental workflow for its validation.

PROTAC_Mechanism cluster_active Active PROTAC ((S,R,S)-AHPC) cluster_inactive Negative Control ((S,S,S)-AHPC) Active_PROTAC (S,R,S)-AHPC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-VHL) Active_PROTAC->Ternary_Complex Target_Protein_A Target Protein Target_Protein_A->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Inactive_PROTAC (S,S,S)-AHPC PROTAC Target_Protein_B Target Protein Inactive_PROTAC->Target_Protein_B No_Complex No Ternary Complex Formation Inactive_PROTAC->No_Complex VHL_B VHL E3 Ligase VHL_B->No_Complex No Binding

Caption: Mechanism of action of an active (S,R,S)-AHPC PROTAC versus its (S,S,S)-AHPC negative control.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_readouts Data Analysis Active_PROTAC Active PROTAC ((S,R,S)-AHPC) Western_Blot Western Blot Active_PROTAC->Western_Blot Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Active_PROTAC->Viability_Assay Negative_Control Negative Control ((S,S,S)-AHPC) Negative_Control->Western_Blot Negative_Control->Viability_Assay Vehicle Vehicle (DMSO) Vehicle->Western_Blot Vehicle->Viability_Assay Degradation_Analysis Protein Degradation (DC50, Dmax) Western_Blot->Degradation_Analysis Viability_Analysis Cell Viability (IC50) Viability_Assay->Viability_Analysis

References

The Influence of AHPC Linkers on Degrader Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of potent and selective proteolysis targeting chimeras (PROTACs) is a paramount challenge. The linker element, which connects the target-binding warhead to the E3 ligase-recruiting moiety, plays a critical role in determining the efficacy and selectivity of these heterobifunctional molecules. Among the various linker types, those incorporating (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) as a von Hippel-Lindau (VHL) E3 ligase binder have garnered significant interest. This guide provides a comparative analysis of the selectivity profile of degraders synthesized with AHPC linkers, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Comparative Selectivity Profiles of AHPC-Based Degraders

The linker in a PROTAC is not merely a passive spacer; its length, composition, and attachment points profoundly influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This, in turn, dictates the degrader's potency and selectivity.[1][2] AHPC-based linkers, which recruit the VHL E3 ligase, have been successfully employed in the development of degraders against a range of high-value cancer targets.[3][4]

Systematic studies comparing AHPC linkers to other common linker types, such as polyethylene (B3416737) glycol (PEG) and simple alkyl chains, are crucial for understanding their impact on selectivity. While direct head-to-head comparisons across a wide range of targets are still emerging, available data suggests that the rigidity and conformational pre-organization offered by cyclic structures within linkers can enhance selectivity.[5][6]

Below is a summary of quantitative data for degraders targeting key oncoproteins, illustrating the performance of AHPC-based linkers in comparison to other linker strategies.

Target ProteinE3 Ligase RecruiterLinker TypeDegrader ExampleDC50DmaxCell LineReference
BCR-ABL VHLAHPC-basedSIAIS1788.5 nM>90%K562[7]
BTK CRBNCyano-acrylamideRC-3<10 nM>85%Mino[8]
BTK CRBNNon-covalentNC-12.2 nM97%Mino[8]
BRD4 VHLPEG-basedMZ123 nMComplete at 100 nMH838[9]
BRD4 CRBNPEG-basedARV-8251 nMNot ReportedNAMALWA[9]
HDAC3 VHLBenzamide-basedCompound 220.44 µM77%HCT116[10]

Table 1: Comparative Degradation Efficiency of PROTACs with Different Linkers. This table summarizes the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values for various PROTACs, highlighting the performance of an AHPC-based degrader against BCR-ABL.

Key Experimental Protocols for Assessing Degrader Selectivity

To rigorously evaluate the selectivity profile of newly synthesized degraders, a combination of biochemical and cellular assays is employed. Below are detailed protocols for essential experiments.

Western Blotting for Target Protein Degradation

This is a fundamental technique to quantify the reduction in the level of the target protein following treatment with a degrader.

a. Cell Treatment and Lysis:

  • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation to remove cellular debris.

b. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer.

  • Denature the proteins by boiling at 95-100°C for 5-10 minutes.

c. SDS-PAGE and Immunoblotting:

  • Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[11]

Quantitative Proteomics for Off-Target Profiling

Mass spectrometry-based proteomics provides a global and unbiased assessment of a degrader's selectivity across the entire proteome.

a. Sample Preparation (Tandem Mass Tag - TMT Protocol):

  • Treat cells with the PROTAC at a concentration that effectively degrades the target protein and for a duration that minimizes secondary effects (e.g., 2-6 hours).

  • Harvest and lyse the cells, and quantify the protein concentration as described for Western blotting.

  • Reduce, alkylate, and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).

  • Label the resulting peptides from each condition with isobaric TMT reagents.

  • Combine the labeled peptide samples and perform fractionation to reduce sample complexity.

b. LC-MS/MS Analysis:

  • Analyze the fractionated peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

c. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

  • Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.

  • Down-regulated proteins are potential off-targets of the degrader.[12]

HiBiT Assay for High-Throughput Degradation Analysis

The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in live cells, suitable for high-throughput screening.

a. Cell Line Generation:

  • Use CRISPR/Cas9 gene editing to endogenously tag the target protein with the 11-amino-acid HiBiT peptide in a stable cell line.

b. Assay Protocol:

  • Seed the HiBiT-tagged cells in a 96- or 384-well plate.

  • Treat the cells with a serial dilution of the PROTAC or a vehicle control.

  • At the desired time point, add a lytic detection reagent containing the LgBiT protein and a luciferase substrate.

  • Measure the luminescence signal, which is proportional to the amount of HiBiT-tagged protein.

c. Data Analysis:

  • Normalize the luminescence readings to the vehicle-treated controls.

  • Plot the normalized data against the PROTAC concentration to determine the DC50 and Dmax values.[13]

Visualizing the Mechanisms: Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved in degrader development and their mechanism of action, the following diagrams were generated using the Graphviz DOT language.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation warhead Target Warhead protac PROTAC Assembly warhead->protac linker AHPC Linker Synthesis linker->protac e3_ligand VHL Ligand (AHPC) e3_ligand->protac dc50 DC50 / Dmax Determination (Western Blot / HiBiT) protac->dc50 selectivity Selectivity Profiling (Quantitative Proteomics) dc50->selectivity in_vivo In Vivo Efficacy selectivity->in_vivo

A generalized workflow for the development of AHPC-based PROTACs.

G cluster_protac PROTAC-Mediated Degradation PROTAC AHPC-based PROTAC Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary POI Target Protein (e.g., BCR-ABL) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

The mechanism of action for an AHPC-based PROTAC.

G cluster_kras KRAS Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GEF Activity KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Degradation KRAS Degradation KRAS_GTP->Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PROTAC KRAS PROTAC PROTAC->KRAS_GTP

Targeting the oncogenic KRAS signaling pathway with a PROTAC.

G cluster_ar Androgen Receptor Signaling Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Degradation AR Degradation AR->Degradation ARE Androgen Response Element (ARE) AR_dimer->ARE Transcription Gene Transcription (e.g., PSA) ARE->Transcription Proliferation Prostate Cancer Cell Proliferation Transcription->Proliferation PROTAC AR PROTAC PROTAC->AR

PROTAC-mediated degradation of the Androgen Receptor in prostate cancer.

References

The E3 Ligase Conundrum: A Comparative Analysis of AHPC and Other E3 Ligase Ligand-Linker Conjugates in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a pivotal decision in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparative analysis of ligand-linker conjugates for commonly recruited E3 ligases, with a focus on (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) which targets the von Hippel-Lindau (VHL) E3 ligase, against other prominent E3 ligase ligands for Cereblon (CRBN), mouse double minute 2 homolog (MDM2), and inhibitors of apoptosis proteins (IAPs).

PROTACs are heterobifunctional molecules that function as molecular bridges, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome. The choice of the E3 ligase ligand and the attached linker profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting PROTAC.

Performance Comparison of E3 Ligase Ligands

The effectiveness of a PROTAC is determined by the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The selection of the E3 ligase can significantly affect a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax).[1][2] While direct head-to-head comparisons of different E3 ligase-recruiting PROTACs against the same target under identical conditions are limited in published literature, compiling data from various studies offers valuable insights.

Comparative Degradation Data for BRD4

Bromodomain-containing protein 4 (BRD4) is a well-characterized target for PROTAC-mediated degradation, providing a useful benchmark for comparing the performance of different E3 ligase recruiters.

E3 Ligase LigandPROTAC ExampleTarget ProteinCell LineDC50 (nM)Dmax (%)
AHPC (VHL) MZ1BRD4HeLa~10-30>90
Pomalidomide (CRBN) dBET1BRD4MV4-11<1>95

Note: The presented DC50 and Dmax values are indicative and can vary based on the specific PROTAC construct, linker length and composition, and the experimental conditions.[1]

Comparative Degradation Data for KRAS G12D

The oncogenic KRAS G12D mutant has proven to be a challenging target. Current research suggests that VHL-recruiting PROTACs have generally shown greater efficiency in degrading KRAS mutants compared to their CRBN-recruiting counterparts.[3]

E3 Ligase LigandPROTAC ExampleTarget ProteinCell LineDC50 (nM)Dmax (%)
AHPC (VHL) PROTAC 8oKRAS G12DMIA PaCa-22.5>90
CRBN Ligand VariousKRAS G12DVariousOften ineffective-

Note: The development of effective CRBN-based degraders for KRAS G12D has been reported to be more challenging.[3]

Comparative Degradation Data for FLT3

FMS-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML). Both VHL and CRBN-based PROTACs have been developed to effectively degrade this target.

E3 Ligase LigandPROTAC ExampleTarget ProteinCell LineDC50 (nM)Dmax (%)
AHPC (VHL) FLT3-VHL-PROTACFLT3MV4-11<10>90
Pomalidomide (CRBN) FLT3-CRBN-PROTACFLT3MOLM-14<5>95

Note: This table provides a qualitative comparison, highlighting that high potency can be achieved with both VHL and CRBN recruiters for FLT3.[4]

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->PROTAC Recycling PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Experimental_Workflow cluster_design Design & Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesis PROTAC Synthesis (AHPC/CRBN/etc. ligand + linker + warhead) SPR SPR Analysis (Ternary Complex Formation) Synthesis->SPR Ub_Assay In Vitro Ubiquitination SPR->Ub_Assay Degradation_Assay Degradation Assay (Western Blot) Ub_Assay->Degradation_Assay Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability) Degradation_Assay->Phenotypic_Assay

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and reproducibility of experimental findings.

In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[5]

Materials:

  • E1 Activating Enzyme

  • E2 Conjugating Enzyme (e.g., UbcH5a)

  • E3 Ligase Complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN)

  • Recombinant Target Protein of Interest (POI)

  • Ubiquitin

  • ATP

  • PROTAC

  • 10X Ubiquitination Buffer

  • SDS-PAGE gels, transfer apparatus, and Western Blot reagents

  • Primary antibodies against the POI and ubiquitin

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing 10X ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the POI.

  • Assay Initiation: In individual tubes, combine the master mix with the E3 ligase complex. Add the PROTAC (dissolved in DMSO) or DMSO as a vehicle control to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the POI.

    • A "ladder" of higher molecular weight bands above the unmodified POI indicates successful poly-ubiquitination.[5]

    • Confirm ubiquitination by stripping and re-probing the membrane with an anti-ubiquitin antibody.

Western Blot for PROTAC-Induced Protein Degradation

This is the most common method to quantify the reduction of a target protein in cells following PROTAC treatment.[6]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and Western Blot reagents

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).[6]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the separated proteins to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody against the target protein overnight at 4°C.[6]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.[6]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.[7][8]

General Protocol Outline:

  • Immobilization: Covalently immobilize one of the proteins (typically the E3 ligase) onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Flow the PROTAC over the immobilized E3 ligase at various concentrations to determine the binary binding affinity (KD) and kinetics (ka, kd).

    • Separately, determine the binary binding affinity of the PROTAC for the target protein in solution.

  • Ternary Complex Analysis:

    • Inject a constant, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized E3 ligase.

    • The resulting sensorgrams will show the formation of the ternary complex.

    • Analyze the data to determine the affinity and kinetics of the ternary complex.

  • Cooperativity Calculation: Cooperativity (α) is a measure of how the binding of one component of the ternary complex influences the binding of the other. It is calculated as the ratio of the binary binding affinity to the ternary binding affinity. A value of α > 1 indicates positive cooperativity, suggesting a more stable ternary complex.[9]

Ligase_Comparison cluster_vhl AHPC (VHL Ligand) cluster_crbn Thalidomide Analogs (CRBN Ligand) cluster_mdm2_iap Other Ligands (MDM2, IAP) VHL_Advantages Advantages: - Broadly active across many cell lines[10] - Well-defined binding pocket - Potent degradation for certain targets (e.g., KRAS)[3] VHL_Disadvantages Disadvantages: - Ligands can be larger and more complex - Expression can be downregulated in hypoxic tumors[11] CRBN_Advantages Advantages: - Smaller, more drug-like ligands[12] - Fast catalytic rate[11] - Broadly expressed CRBN_Disadvantages Disadvantages: - Potential for off-target effects (neomorphic substrates) - Activity can be suppressed in some cancer cell lines[10] Others_Advantages Advantages: - Alternative mechanisms of action - May overcome resistance to VHL/CRBN-based PROTACs Others_Disadvantages Disadvantages: - Fewer well-validated, potent ligands - Less explored in PROTAC design

Conclusion

The selection of an E3 ligase and its corresponding ligand-linker conjugate is a critical, multi-faceted decision in the design of a successful PROTAC. AHPC-based PROTACs, which recruit the VHL E3 ligase, have demonstrated broad utility and high potency for specific, challenging targets. CRBN-recruiting PROTACs, utilizing smaller, more drug-like ligands, are also highly effective and widely used. The optimal choice is context-dependent, relying on the specific target protein, the cellular environment, and the desired pharmacological profile. The development of ligands for other E3 ligases like MDM2 and IAPs continues to expand the toolkit for targeted protein degradation, offering new avenues to overcome existing challenges and broaden the scope of this transformative therapeutic modality. A thorough characterization using the experimental protocols outlined in this guide is paramount to advancing potent and selective protein degraders into the clinic.

References

A Comparative Guide to the In Vitro Validation of VHL Ligand Binding: Featuring (S,R,S)-AHPC-CO-C-cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro binding validation of (S,R,S)-AHPC-CO-C-cyclohexane and other prominent ligands to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The objective is to offer a clear, data-driven resource for researchers engaged in the development of Proteolysis Targeting Chimeras (PROTACs) and other therapeutics that modulate the VHL pathway.

The von Hippel-Lindau protein is a critical component of the cellular machinery that targets proteins for degradation.[1] As a substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase complex, VHL plays a pivotal role in cellular oxygen sensing by targeting Hypoxia-Inducible Factor-alpha (HIF-α) for ubiquitination and subsequent proteasomal degradation.[1][2] Small molecule ligands that bind to VHL are instrumental in hijacking the ubiquitin-proteasome system to degrade specific proteins of interest, a strategy at the core of PROTAC technology.[1]

(S,R,S)-AHPC, also known as VH032-NH2, is a well-established VHL ligand.[3] The derivative, this compound, incorporates a cyclohexane (B81311) moiety as part of a linker, a common strategy in PROTAC design to connect the VHL-binding element to a ligand for a target protein.[4] The nature of this linker can significantly influence the physicochemical properties and cell permeability of the resulting PROTAC.[5][6]

Comparative Binding Affinity of VHL Ligands

The binding affinity of a ligand to VHL is a crucial parameter for its efficacy in a PROTAC construct. High affinity ensures efficient recruitment of the VHL E3 ligase to the target protein. Below is a summary of the reported binding affinities for (S,R,S)-AHPC (the parent molecule of this compound) and other widely used VHL ligands. While specific binding data for this compound is not publicly available, the data for its parent compound provides a critical benchmark. Structure-activity relationship studies on PROTAC linkers suggest that their composition and rigidity can impact the overall efficacy, with factors like intramolecular hydrogen bonding and steric shielding playing a role in cell permeability.[5]

LigandAlternative NameBinding Affinity (Kd)Assay Method
(S,R,S)-AHPC VH032-NH2185 nM[2][7]Isothermal Titration Calorimetry (ITC)
VH101 -44 nM[2][7]Isothermal Titration Calorimetry (ITC)
VH298 -90 nM[8]Isothermal Titration Calorimetry (ITC)
VH032 -185 nM[2]Not Specified
(S,S,S)-AHPC Inactive EpimerNo significant bindingNot Applicable

VHL Signaling and PROTAC Mechanism of Action

The VHL-mediated ubiquitination pathway is a cornerstone of targeted protein degradation. The following diagram illustrates the key steps in this process and the mechanism by which a PROTAC utilizing a VHL ligand, such as this compound, hijacks this system.

VHL_Signaling_Pathway VHL-Mediated Ubiquitination and PROTAC Action cluster_0 Endogenous Pathway cluster_1 PROTAC Intervention Target_Protein Target Protein (e.g., HIF-1α) VHL_Complex VHL E3 Ligase (VHL, Elongin B/C, Cul2, Rbx1) Target_Protein->VHL_Complex Recognition Proteasome Proteasome Target_Protein->Proteasome Targeting VHL_Complex->Target_Protein Ubiquitination Ub Ubiquitin Degradation Degraded Protein Proteasome->Degradation PROTAC This compound based PROTAC Target_of_Interest Protein of Interest PROTAC->Target_of_Interest Binds VHL_Complex_PROTAC VHL E3 Ligase PROTAC->VHL_Complex_PROTAC Binds Target_of_Interest->VHL_Complex_PROTAC Ternary Complex Formation Proteasome_PROTAC Proteasome Target_of_Interest->Proteasome_PROTAC Targeting VHL_Complex_PROTAC->Target_of_Interest Ubiquitination Ub_PROTAC Ubiquitin Degradation_PROTAC Degraded POI Proteasome_PROTAC->Degradation_PROTAC

VHL pathway and PROTAC mechanism.

Experimental Protocols

Accurate and reproducible in vitro validation of ligand binding is paramount. The following are detailed methodologies for commonly employed assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Experimental Workflow:

ITC_Workflow Preparation 1. Sample Preparation - VHL protein complex in buffer - Ligand in matched buffer Loading 2. Instrument Loading - VHL in sample cell - Ligand in syringe Preparation->Loading Titration 3. Titration - Sequential injections of ligand - Measure heat change Loading->Titration Analysis 4. Data Analysis - Integrate heat peaks - Fit to binding model to get K_d, n, ΔH Titration->Analysis

Isothermal Titration Calorimetry workflow.

Protocol:

  • Protein and Ligand Preparation:

    • Express and purify the VHL-ElonginB-ElonginC (VBC) complex.

    • Dialyze the VBC complex extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).[8]

    • Dissolve the VHL ligand in the same buffer. A small, matched concentration of DMSO may be used for solubility.

    • Accurately determine the concentrations of both protein and ligand.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Load the VBC solution (typically 5-50 µM) into the sample cell.[9]

    • Load the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.[10]

    • Perform an initial small injection (e.g., 1-2 µL) to be discarded from the final analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing to allow a return to baseline.

  • Data Analysis:

    • Integrate the raw data to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

    • Perform control experiments, such as injecting ligand into buffer, to account for heats of dilution.

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

Experimental Workflow:

FP_Workflow Preparation 1. Reagent Preparation - Fluorescently labeled VHL probe - VHL protein complex - Test ligand dilutions Incubation 2. Incubation - Mix probe, VHL, and test ligand - Incubate to reach equilibrium Preparation->Incubation Measurement 3. FP Measurement - Excite with polarized light - Measure parallel and perpendicular emission Incubation->Measurement Analysis 4. Data Analysis - Calculate polarization values - Determine IC50/K_i Measurement->Analysis

References

A Head-to-Head Comparison of AHPC-Linker Derivatives in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective degradation of target proteins. A key determinant of a PROTAC's success lies in the chemical linker that connects the target-binding warhead to the E3 ligase recruiter. Among the various E3 ligase systems, the von Hippel-Lindau (VHL) ligase, recruited by ligands such as (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC), has proven to be a robust platform for developing effective degraders.

This guide provides a comprehensive head-to-head comparison of different AHPC-linker derivatives, summarizing key experimental data on their performance and providing detailed methodologies for their evaluation. The choice of linker—its composition, length, and attachment points—profoundly influences a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2]

Quantitative Comparison of AHPC-Linker Derivatives

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables collate data from various studies to illustrate the impact of linker modifications on the degradation of different target proteins.

Table 1: Impact of PEG Linker Length on Degradation of PLK1 and BET Proteins

This table summarizes the degradation potency of VHL-based PROTACs with varying polyethylene (B3416737) glycol (PEG) linker lengths targeting Polo-like kinase 1 (PLK1) and Bromodomain and extra-terminal domain (BET) proteins, and compares them to a Cereblon (CRBN)-based counterpart. The data indicates that for the (S,R,S)-AHPC-based PROTACs, a longer PEG linker resulted in more potent BRD4 degradation.[3] However, the CRBN-based PROTAC demonstrated significantly higher potency for both BRD4 and PLK1 degradation in this specific study.[3]

PROTAC CompoundE3 Ligase RecruiterTarget ProteinLinker (n = PEG units)DC50 (nM)
AHPC-based PROTAC 1VHLBRD44>1000
AHPC-based PROTAC 2VHLBRD46500
AHPC-based PROTAC 3VHLBRD48250
CRBN-based PROTAC (17b)CRBNBRD4Not Specified<10
CRBN-based PROTAC (17b)CRBNPLK1Not Specified<10

Table 2: Performance of VHL-Recruiting PROTACs with Various Linkers

This table showcases quantitative data for a selection of VHL-recruiting PROTACs, illustrating the impact of different linker types and their application to various target proteins.[1]

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Linker Type
LC-2KRAS G12CNCI-H2030250 - 760>90PEG-based
UNC9036STINGCaki-1227>80Not Specified
Pal-pomCDK4/6TNBC cells20 - 50Not SpecifiedAlkyl chain
A PROTAC targeting ERRαERRαTNBC and Her2+ BC cells77Not SpecifiedPEG-based
A PROTAC targeting p38αp38αMammalian cell linesNanomolar rangeNot SpecifiedNot Specified

Table 3: Impact of Alkyl Linker Length on FBXO22 Degradation

This table presents data on the degradation of F-box protein 22 (FBXO22) using AHPC-based PROTACs with varying alkyl chain lengths. Linkers shorter than a 6-carbon chain were found to be inactive, while the C6 derivative showed robust degradation.[4] Introducing a methyl group at the benzylic position of AHPC, known to enhance VHL binding, further improved the degrader's potency.[4]

PROTAC CompoundLinker (n = Carbon atoms)% FBXO22 Degradation (at 3 µM, 5h)
AHPC(R)-Cn-NH2< 6Inactive
AHPC(R)-C6-NH26~70%
AHPC(Me)-C6-NH26~80%

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different PROTACs. Below are protocols for key experiments in PROTAC development.

Synthesis of an AHPC-PEG-Acid Linker

This protocol outlines a general method for synthesizing an AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a warhead containing a suitable amine functionality.[1]

Materials:

  • (S,R,S)-AHPC hydrochloride

  • PEG linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of AHPC to the PEG linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and purify the product by flash column chromatography.[1]

  • Deprotection of the carboxylic acid:

    • Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.

    • Confirm the product identity and purity by NMR and LC-MS.[1]

Western Blotting for Protein Degradation

This is a standard method to quantify the degradation of a target protein following PROTAC treatment.[1]

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[1]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC is a powerful biophysical technique used to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation, which allows for the calculation of the cooperativity factor (α).[5][6]

Procedure:

  • Determining Binary Binding Affinities:

    • PROTAC to E3 Ligase (KD1): Titrate the PROTAC into a solution of the E3 ligase in the ITC cell and analyze the data using a one-site binding model.[5]

    • PROTAC to Target Protein (KD2): Similarly, titrate the PROTAC into a solution of the target protein.[5]

  • Determining Ternary Binding Affinity (KD,ternary):

    • Titrate the PROTAC into a pre-formed complex of the E3 ligase and the target protein.[5]

  • Cooperativity Calculation:

    • The cooperativity factor (α) is calculated using the formula: α = KD1 / KD,ternary.[5] An α > 1 indicates positive cooperativity, meaning the PROTAC binds more tightly to the E3 ligase in the presence of the target protein.

NanoBRET™ Assay for Cellular Ternary Complex Formation

The NanoBRET™ assay allows for the detection of ternary complex formation within living cells.[7]

Procedure:

  • Cell Preparation:

    • Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase component (e.g., VHL) fused to a HaloTag® (energy acceptor) in cells.[7]

  • Ligand Labeling:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the HaloTag®-fusion protein.[5]

  • PROTAC Treatment:

    • Add a dilution series of the PROTAC to the cells.[5]

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[5]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of a ternary complex.[5][7]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz provide clear visual representations of the complex biological processes and experimental procedures involved in the development and characterization of AHPC-based PROTACs.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC AHPC-Linker-Warhead PROTAC TernaryComplex Target-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex Target Target Protein (e.g., KRAS G12C) Target->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUbTarget Poly-ubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbTarget->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action for an AHPC-based PROTAC.

Experimental_Workflow Synthesis 1. Synthesis of AHPC-Linker Derivatives Biophysical 2. Biophysical Assays (e.g., ITC, SPR) Synthesis->Biophysical Cellular_Degradation 3. Cellular Degradation Assays (Western Blot, DC50/Dmax) Biophysical->Cellular_Degradation Cellular_Ternary 4. Cellular Ternary Complex Formation (NanoBRET) Cellular_Degradation->Cellular_Ternary Proteomics 5. Global Proteomics (Selectivity Profiling) Cellular_Ternary->Proteomics Optimization 6. Lead Optimization Proteomics->Optimization Optimization->Synthesis Iterative Design

Caption: A generalized workflow for AHPC-based PROTAC development.

KRAS_Signaling_Pathway cluster_pathway Oncogenic KRAS G12C Signaling RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_Active Active KRAS G12C (GTP-bound) RTK->KRAS_G12C_Active RAF RAF KRAS_G12C_Active->RAF Degradation Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PROTAC AHPC-based KRAS G12C Degrader PROTAC->KRAS_G12C_Active induces

Caption: Effect of an AHPC-based PROTAC on oncogenic KRAS G12C signaling.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for (S,R,S)-AHPC-CO-C-cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of linker strategies for Proteolysis Targeting Chimeras (PROTACs), focusing on alternatives to the (S,R,S)-AHPC-CO-C-cyclohexane linker for targeting SMARCA2/4 and other proteins.

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system, are composed of a warhead that binds to a protein of interest (POI), an E3 ligase ligand, and a crucial linker connecting the two. The nature of this linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This guide provides an in-depth comparison of alternative linker technologies to the this compound linker, a component used in the development of PROTACs such as SMARCA2/4-degrader-14. By examining quantitative data from various studies, we aim to provide a clear and objective overview to inform the rational design of next-generation protein degraders.

Performance Comparison of PROTAC Linkers

The efficacy of a PROTAC is often measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various PROTACs targeting the SMARCA2/4 proteins, which are key components of the SWI/SNF chromatin remodeling complex. These PROTACs utilize the same (S,R,S)-AHPC-based VHL E3 ligase ligand but feature different linker architectures.

PROTAC NameLinker TypeTarget Protein(s)DC50DmaxCell Line
SMARCA2/4-degrader-1 Cyclohexane-containingSMARCA2/4< 100 nM> 90%A549
ACBI1 PEG/AlkylSMARCA2/4, PBRM16 nM (SMARCA2), 11 nM (SMARCA4)> 95%MV-4-11
ACBI2 Proprietary rigidified linkerSMARCA2 (selective)1 nM> 95%RKO
A947 Proprietary linkerSMARCA2 (selective)39 pM96%SW1573
SMD-3040 Proprietary linkerSMARCA2 (selective)12 nM91%Hela

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct head-to-head comparisons in a single study are limited.

The Influence of Linker Composition on PROTAC Properties

The choice of linker significantly impacts the physicochemical properties and overall performance of a PROTAC.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Saturated or unsaturated hydrocarbon chains.Synthetically straightforward; provide flexibility.Can be hydrophobic, potentially leading to poor solubility and non-specific binding.
Polyethylene Glycol (PEG) Chains of repeating ethylene (B1197577) glycol units.Increases hydrophilicity and solubility; can improve cell permeability.May decrease metabolic stability.
Heterocyclic (e.g., Piperazine/Piperidine) Rigid, cyclic structures containing heteroatoms.Can pre-organize the PROTAC into a bioactive conformation, enhancing potency and metabolic stability.Can be more synthetically challenging; reduced flexibility may hinder ternary complex formation.
"Clickable" (e.g., Triazole) Formed via click chemistry reactions.Allows for efficient and modular synthesis of PROTAC libraries.The resulting triazole ring is rigid and may influence conformation.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the PROTAC mechanism of action, the SMARCA2/4 signaling pathway, and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., SMARCA2/4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ubiquitination->POI Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: General mechanism of action for a PROTAC, leading to the degradation of a target protein.

SMARCA2_4_Pathway cluster_nucleus Nucleus cluster_PROTAC PROTAC Intervention SWI_SNF SWI/SNF Complex Remodeled_Chromatin Remodeled Chromatin (Accessible DNA) SWI_SNF->Remodeled_Chromatin ATP-dependent remodeling SMARCA2_4 SMARCA2/4 (Catalytic Subunit) SMARCA2_4->SWI_SNF part of Degradation SMARCA2/4 Degradation SMARCA2_4->Degradation Chromatin Chromatin Chromatin->SWI_SNF Transcription_Factors Transcription Factors Remodeled_Chromatin->Transcription_Factors allows binding Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression regulates PROTAC SMARCA2/4 PROTAC PROTAC->SMARCA2_4 targets for

Caption: Role of SMARCA2/4 in the SWI/SNF complex and its impact on gene expression.

Experimental_Workflow start Start: Cell Culture treatment Treat cells with varying PROTAC concentrations start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-SMARCA2/4) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Quantify Bands, Normalize) detection->analysis end Determine DC50 and Dmax analysis->end

Caption: A typical workflow for assessing PROTAC-mediated protein degradation via Western blotting.

Experimental Protocols

Detailed Methodology for Western Blot Analysis of SMARCA2/4 Degradation

This protocol outlines the key steps for quantifying the degradation of SMARCA2/4 proteins in cultured cells following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells (e.g., A549, MV-4-11) at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Prepare a serial dilution of the PROTAC in cell culture medium.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for SMARCA2 or SMARCA4 overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

4. Detection and Data Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the intensity of the protein bands using densitometry software.

  • Normalize the intensity of the SMARCA2/4 band to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The selection of an appropriate linker is a critical step in the development of effective PROTACs. While the this compound linker has demonstrated utility, a diverse array of alternative linkers, including PEG-based, alkyl, and rigid heterocyclic linkers, offer a broad toolkit for optimizing PROTAC performance. The data presented in this guide highlights that linker composition can significantly influence degradation potency and selectivity. The choice of linker should be guided by the specific properties desired for the PROTAC, such as solubility, cell permeability, and the geometric requirements for forming a stable and productive ternary complex. A systematic evaluation of different linker architectures is essential for the successful development of novel protein degraders.

Safety Operating Guide

Safe Disposal of (S,R,S)-AHPC-CO-C-cyclohexane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides crucial safety and logistical information for the proper disposal of (S,R,S)-AHPC-CO-C-cyclohexane. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.

This compound and its derivatives are integral components in the development of PROTACs (Proteolysis Targeting Chimeras), making their handling and disposal a routine part of research and development in targeted protein degradation. The proper disposal of this compound is critical due to its potential hazards, which include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation. Furthermore, the cyclohexane (B81311) component suggests potential flammability and aquatic toxicity. This guide outlines the necessary steps for the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Identification and Quantitative Data

The hazard profile of this compound is derived from its constituent parts. The (S,R,S)-AHPC moiety is classified as an irritant and harmful if swallowed[1]. The cyclohexane component introduces significant flammability and environmental hazards[2][3][4].

Hazard ClassificationDescriptionPrimary ComponentGHS Hazard Statement
Acute Toxicity, Oral (Category 4)Harmful if swallowed.(S,R,S)-AHPCH302[1]
Skin Corrosion/Irritation (Category 2)Causes skin irritation.(S,R,S)-AHPC, CyclohexaneH315[1][2]
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.(S,R,S)-AHPCH319[1]
Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.(S,R,S)-AHPCH335[1]
Flammable Liquids (Category 2)Highly flammable liquid and vapour.CyclohexaneH225[2]
Aspiration Hazard (Category 1)May be fatal if swallowed and enters airways.CyclohexaneH304[2]
Aquatic Hazard (Acute & Long-term)Very toxic to aquatic life with long lasting effects.CyclohexaneH410[2]

Experimental Protocols: Disposal and Decontamination

The following protocols provide a step-by-step guide for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all contaminated solid waste, including personal protective equipment (PPE), absorbent materials, and empty vials, in a designated, clearly labeled, and sealed hazardous waste container.

    • The container must be compatible with flammable materials.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The container should be stored in a well-ventilated area, away from ignition sources.

    • Do not mix with incompatible waste streams, such as strong acids, bases, or oxidizing agents[1].

2. Spill Management and Decontamination:

  • Immediate Actions:

    • In case of a spill, evacuate personnel from the immediate area.

    • Ensure adequate ventilation[1].

    • Remove all sources of ignition[2].

  • Containment and Cleanup:

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For significant spills, respiratory protection may be necessary.

    • For liquid spills, use an inert, non-combustible absorbent material like diatomite or universal binders to contain the spill[1].

    • For solid spills, carefully sweep the material to avoid dust generation.

    • Collect all contaminated materials into a designated hazardous waste container.

  • Decontamination:

    • Decontaminate the affected surfaces and equipment by scrubbing with alcohol, followed by a thorough wash with soap and water[1].

    • Collect all decontamination materials as hazardous waste.

3. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.

  • Arrange for collection by a licensed professional waste disposal service[2].

  • Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed[1].

Mandatory Visualizations

The following diagrams illustrate the key decision-making and procedural workflows for the safe handling and disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation waste_gen Waste Generated ventilation->waste_gen is_liquid Liquid Waste? waste_gen->is_liquid liquid_waste Collect in Labeled, Sealed Liquid Hazardous Waste Container is_liquid->liquid_waste Yes solid_waste Collect in Labeled, Sealed Solid Hazardous Waste Container is_liquid->solid_waste No storage Store Waste in Designated Hazardous Waste Area liquid_waste->storage solid_waste->storage disposal_service Arrange for Licensed Hazardous Waste Disposal storage->disposal_service end End: Compliant Disposal disposal_service->end

Caption: Workflow for the routine handling and disposal of this compound waste.

SpillResponse spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ignition Remove Ignition Sources ppe->ignition contain Contain Spill with Inert Absorbent ignition->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Surfaces (Alcohol, Soap & Water) collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Step-by-step emergency response procedure for a spill of this compound.

References

Essential Safety and Logistical Information for Handling (S,R,S)-AHPC-CO-C-cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and safety procedures for handling (S,R,S)-AHPC-CO-C-cyclohexane in a laboratory setting. This information is based on available safety data for similar compounds and general best practices for handling hazardous chemicals. A comprehensive, substance-specific Safety Data Sheet (SDS) was not available for this compound. Therefore, a conservative approach to safety is strongly recommended.

This compound is an E3 Ligase Ligand-Linker Conjugate, a chemical compound primarily used in research and development, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1][2]. Due to its intended biological activity and the presence of a bicyclic amide structure, it should be handled with caution[3][4][5]. The safety data for a structurally related compound, (S,R,S)-AHPC monohydrochloride, indicates potential hazards including acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation[6].

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This is based on the potential hazards identified for a similar compound[6].

Protection Type Recommended PPE Specifications and Best Practices
Hand Protection Chemical-resistant gloves (double-gloving recommended)Nitrile or neoprene gloves are preferred. Ensure gloves meet ASTM D6978 standards for chemotherapy drug handling if applicable to your research context. Change gloves immediately if contaminated, torn, or punctured.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.Eye and face protection should be worn at all times in the laboratory.
Skin and Body Protection A disposable gown made of polyethylene-coated polypropylene (B1209903) or other laminate materials. A lab coat may be sufficient for low-volume handling in a fume hood, but a chemical-resistant gown is preferred.Cloth lab coats are not recommended as they can absorb chemicals. Gowns should be disposable to prevent cross-contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the compound as a powder or when generating aerosols.All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Weighing:

  • Work Area Preparation: All handling of this compound should be conducted within a certified chemical fume hood. The work surface should be covered with absorbent, disposable bench paper.

  • Personal Protective Equipment: Before handling the compound, don all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a balance with a draft shield to prevent the powder from becoming airborne.

2.2. Dissolving the Compound:

  • Solvent Selection: Use the appropriate solvent as determined by your experimental protocol.

  • Dissolution: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing. If necessary, use gentle agitation (e.g., a vortex mixer or sonicator) to aid dissolution, ensuring the container is securely capped.

2.3. Experimental Use:

  • Closed Systems: Whenever possible, conduct reactions and manipulations in a closed system to minimize the risk of exposure.

  • Transfers: Use appropriate tools (e.g., micropipettes with filtered tips) for transferring solutions to prevent aerosol generation.

2.4. Post-Handling:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate decontaminating solution.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination (gloves first, then gown, then eye/face protection). Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Waste containing this compound and its solvents should be treated as hazardous waste. Given the likely presence of halogens (inferred from the related compound "(S,R,S)-AHPC monohydrochloride"), it is prudent to dispose of this waste as halogenated organic waste.

3.1. Waste Segregation:

  • Halogenated Organic Waste: Collect all liquid waste containing this compound and its solvents in a designated, properly labeled, and sealed waste container for halogenated organic compounds[7][8][9][10][11].

  • Solid Waste: All contaminated solid waste (e.g., pipette tips, gloves, bench paper) should be collected in a separate, clearly labeled hazardous waste bag or container.

3.2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents[8][9].

  • Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

3.3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain[8][9].

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with copious amounts of soap and water[6]. Remove contaminated clothing.

  • In case of eye contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open[6]. Seek immediate medical attention.

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support[6]. Seek medical attention.

  • In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6].

  • In case of a spill: Evacuate the immediate area. For small spills within a fume hood, use an absorbent material to contain the spill. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's emergency response team.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood don_ppe Don PPE prep_area->don_ppe 1. weigh Weigh Compound don_ppe->weigh 2. dissolve Dissolve in Solvent weigh->dissolve 3. experiment Experimental Use dissolve->experiment 4. decontaminate Decontaminate Work Area experiment->decontaminate 5. dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste 6. remove_ppe Remove PPE dispose_waste->remove_ppe 7. wash_hands Wash Hands remove_ppe->wash_hands 8. spill Spill Response exposure Exposure Response

Caption: Workflow for safely handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.